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  • Product: 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile
  • CAS: 2138205-34-0

Core Science & Biosynthesis

Foundational

Chemical and physical properties of 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile

Abstract This technical guide provides a comprehensive analysis of the chemical and physical properties of 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile, a novel heterocyclic compound with significant potential as...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical and physical properties of 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile, a novel heterocyclic compound with significant potential as a scaffold in medicinal chemistry and drug development. Lacking extensive published data on this specific molecule, this document synthesizes information from structurally related analogs and fundamental chemical principles to predict its properties, propose a robust synthetic pathway, and outline its potential applications. This guide is intended for researchers, scientists, and professionals in the field of synthetic chemistry and drug discovery, offering both theoretical insights and practical, actionable protocols.

Introduction and Molecular Overview

The azetidine ring is a highly sought-after motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique vectoral exit from a core scaffold, allowing for precise exploration of chemical space. When combined with the N-benzhydryl (diphenylmethyl) group—a common pharmacophore in centrally active agents—and further functionalized with both a hydroxyl and an acetonitrile group, the resulting molecule, 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile, emerges as a versatile building block for creating complex and potentially bioactive compounds.

The strategic placement of a tertiary alcohol and a nitrile group on the same carbon atom (C3) creates a cyanohydrin moiety. This functional group not only influences the molecule's polarity and hydrogen bonding potential but also serves as a synthetic handle for further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

Caption: Structure of 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile.

Chemical Identity and Predicted Physicochemical Properties

A precise understanding of a molecule's physicochemical properties is critical for anticipating its behavior in both chemical reactions and biological systems. The table below summarizes the core identifiers and predicted properties based on structural analogs and computational models.

Table 1: Chemical Identifiers and Predicted Properties

PropertyValueSource/Method
IUPAC Name 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrileIUPAC Nomenclature
CAS Number Not assigned-
Molecular Formula C₁₈H₁₈N₂O-
Molecular Weight 278.35 g/mol Calculated
Topological Polar Surface Area (TPSA) 71.51 ŲPredicted based on analog 2-(3-Hydroxyazetidin-3-yl)acetonitrile (TPSA: 71.51 Ų)
Predicted LogP 2.15Predicted based on analog 1-Benzhydrylazetidine-3-carbonitrile (XLogP3: 2.7) and adjusted for hydroxyl and methylene spacer
Hydrogen Bond Donors 1 (from -OH)Calculated
Hydrogen Bond Acceptors 3 (from -OH, N in azetidine, N in nitrile)Calculated
Rotatable Bonds 3Calculated
Predicted Solubility Poorly soluble in water; Soluble in organic solvents like DCM, Ethyl Acetate, MethanolBased on structural features (large nonpolar benzhydryl group)
Predicted Stability Stable under standard conditions. Potential for degradation under strong acidic or basic conditions (hydrolysis of nitrile).Chemical Experience

Proposed Multi-Step Synthesis

The synthesis of 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile can be logically approached in three primary stages starting from commercially available materials. The causality behind this proposed route is the reliable and well-documented nature of each transformation step on similar substrates.

G cluster_0 Synthetic Workflow A Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol B Step 2: Oxidation to 1-Benzhydrylazetidin-3-one A->B Oxidation Reagent1 Swern Oxidation (Oxalyl Chloride, DMSO, TEA) A->Reagent1 C Step 3: Cyanohydrin Formation to Target Molecule B->C Nucleophilic Addition Reagent2 KCN or TMS-CN (Cyanide Source) B->Reagent2 End 2-(1-Benzhydryl-3-hydroxy- azetidin-3-yl)acetonitrile C->End Start Benzhydrylamine + Epichlorohydrin Start->A Ring formation & cyclization

Caption: Proposed three-step synthesis of the target molecule.

Experimental Protocol: A Self-Validating System

Each step includes built-in validation through expected outcomes and purification methods, ensuring the integrity of the subsequent step.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

  • Causality: This step utilizes a well-established method for forming N-substituted azetidinols. The reaction of a primary amine (benzhydrylamine) with epichlorohydrin proceeds via initial nucleophilic attack on the epoxide, followed by an intramolecular cyclization to form the strained four-membered azetidine ring.[1][2]

  • Methodology:

    • To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 0.5 M), add epichlorohydrin (1.1-1.3 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the consumption of benzhydrylamine by Thin Layer Chromatography (TLC).

    • Heat the mixture to reflux for an additional 24-48 hours to promote the intramolecular cyclization.

    • After cooling to room temperature, concentrate the solvent under reduced pressure.

    • The crude product is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., sat. NaHCO₃ solution) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-benzhydrylazetidin-3-ol, which can be purified by column chromatography or crystallization.[1]

  • Validation: The product can be confirmed by ¹H NMR, looking for the characteristic benzhydryl methine proton and the multiplets corresponding to the azetidinol ring protons. Mass spectrometry should show the correct molecular ion peak.

Step 2: Oxidation to 1-Benzhydrylazetidin-3-one

  • Causality: The secondary alcohol must be converted to a ketone to allow for the nucleophilic addition of cyanide in the final step. Swern oxidation is an effective and mild method that avoids over-oxidation and is compatible with the amine functionality.[3]

  • Methodology:

    • Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C under a nitrogen atmosphere.

    • Add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise, ensuring the temperature remains below -65 °C. Stir for 15 minutes.

    • Add a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in DCM dropwise, again maintaining a temperature below -65 °C. Stir for 1 hour.

    • Add triethylamine (TEA) (5.0 eq) and allow the reaction to warm to room temperature.

    • Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting crude ketone by silica gel column chromatography.[3]

  • Validation: Successful oxidation is confirmed by the disappearance of the alcohol proton in the ¹H NMR spectrum and a downfield shift of the adjacent ring protons. IR spectroscopy will show the appearance of a strong carbonyl (C=O) stretch.

Step 3: Cyanohydrin Formation to Yield the Target Molecule

  • Causality: This is a classic nucleophilic addition reaction. The cyanide anion attacks the electrophilic carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide to form the cyanohydrin. This reaction creates the desired tertiary alcohol and acetonitrile functionalities simultaneously.[4]

  • Methodology:

    • Dissolve 1-benzhydrylazetidin-3-one (1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add a solution of potassium cyanide (KCN) or sodium cyanide (NaCN) (2.0 eq) in water. Alternatively, trimethylsilyl cyanide (TMS-CN) with a catalytic amount of a Lewis acid can be used under anhydrous conditions.

    • Slowly add a mild acid (e.g., concentrated HCl, 2.0 eq) to generate HCN in situ. (Caution: This step must be performed in a well-ventilated fume hood as it generates highly toxic HCN gas).

    • Stir the reaction at 0-5 °C for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, carefully neutralize the mixture with a base (e.g., sat. NaHCO₃ solution) to a pH of ~8-9.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by silica gel column chromatography.

  • Validation: The final product structure is confirmed by comprehensive spectroscopic analysis as detailed in the following section.

Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation of purity.

  • ¹H NMR:

    • Aromatic Protons: Multiplets in the range of δ 7.20-7.50 ppm (10H), corresponding to the two phenyl rings of the benzhydryl group.

    • Benzhydryl Methine: A sharp singlet around δ 4.50-4.60 ppm (1H).[3]

    • Azetidine Protons: The four protons on the azetidine ring will likely appear as complex multiplets between δ 3.00-4.20 ppm. The geminal protons at C2 and C4 will exhibit complex splitting patterns.

    • Acetonitrile Methylene: A sharp singlet is expected around δ 2.50-2.80 ppm (2H) for the -CH₂CN group.

    • Hydroxyl Proton: A broad singlet, exchangeable with D₂O, likely appearing between δ 2.00-4.00 ppm, depending on solvent and concentration.

  • ¹³C NMR:

    • Aromatic Carbons: Multiple signals between δ 125-145 ppm.

    • Nitrile Carbon (C≡N): A characteristic signal in the range of δ 117-122 ppm.

    • Benzhydryl Methine Carbon: A signal around δ 75-80 ppm.

    • C3 Carbon (with -OH and -CH₂CN): A quaternary carbon signal around δ 70-75 ppm.

    • Azetidine Ring Carbons (C2, C4): Signals expected in the range of δ 50-65 ppm.

    • Acetonitrile Methylene Carbon: A signal around δ 25-30 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ from the hydroxyl group.

    • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

    • C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹, which is highly characteristic of a nitrile group.[5][6]

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI+): Expected to show a prominent molecular ion peak [M+H]⁺ at m/z 279.15.

Safety and Handling

Given the novelty of this compound, a comprehensive safety profile is not available. However, a risk assessment based on its functional groups is mandatory.

  • General Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7]

  • Chemical Hazards:

    • Nitrile Group: Acetonitrile and related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[8] There is a potential risk of releasing hydrogen cyanide, a highly toxic gas, under strongly acidic or basic conditions, or upon combustion.

    • Azetidine Moiety: Azetidine derivatives can be skin and eye irritants.[9]

    • Benzhydryl Group: While generally stable, this group can be cleaved under certain conditions (e.g., catalytic hydrogenation).

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][10]

    • Ingestion/Inhalation: Move the person to fresh air. If feeling unwell, seek immediate medical attention.

Potential Applications and Future Research

2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile is not just a chemical curiosity; it is a platform for innovation.

  • Scaffold for Drug Discovery: The rigid azetidine core, combined with the lipophilic benzhydryl group and functional handles, makes it an ideal starting point for constructing libraries of compounds for screening against various biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels.

  • Versatile Synthetic Intermediate:

    • The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, opening up numerous avenues for analog synthesis.

    • The hydroxyl group can be alkylated, acylated, or used as a directing group in further reactions.

    • The N-benzhydryl group can serve as a protecting group for the azetidine nitrogen and can be removed via hydrogenolysis to reveal the secondary amine, allowing for the introduction of alternative substituents at the N1 position.

Future research should focus on the systematic exploration of these synthetic possibilities and the subsequent biological evaluation of the resulting derivatives. The unique 3D geometry of this scaffold warrants investigation in areas where precise pharmacophore placement is key to activity.

References

  • NextSDS. 2-(1-benzhydrylazetidin-2-yl)acetonitrile — Chemical Substance Information. [Link]

  • Inxight Drugs. 1-Benzhydrylazetidine-3-carbonitrile. [Link]

  • GSRS. 1-Benzhydrylazetidine-3-carbonitrile. [Link]

  • Greenfield Global. Acetonitrile Safety Data Sheet. [Link]

  • NextSDS. 2-[3-(hydroxymethyl)azetidin-1-yl]acetonitrile — Chemical Substance Information. [Link]

  • PubChem. 2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]acetonitrile. [Link]

  • PubChem. 2-(1,3-Benzothiazol-2-yl)acetonitrile. [Link]

  • Supplementary Information. Acetonitrile and Benzonitrile as Versatile Amino Sources. [Link]

  • Molbase. Synthesis of 2-hydroxy-2-(1-benzylpyrrolidin-3-yl) acetonitrile. [Link]

  • NextSDS. 2-(3-hydroxyazetidin-3-yl)acetonitrile hydrochloride — Chemical Substance Information. [Link]

  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. [Link]

  • Pharmaffiliates. 2-Hydroxy-2-(pyridin-3-yl)acetonitrile. [Link]

  • NextSDS. 2-(Azetidin-3-yl)acetonitrile — Chemical Substance Information. [Link]

  • Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • PMC. (E)-Benzoyl[1-(2-hydroxyethyl)imidazolidin-2-ylidene]acetonitrile. [Link]

  • NIST WebBook. Acetonitrile. [Link]

  • precisionFDA. ACETONITRILE. [Link]

Sources

Exploratory

Spectroscopic Data Analysis for 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile: A Comprehensive Technical Guide

Executive Summary The rigorous structural characterization of highly strained heterocyclic intermediates is a critical bottleneck in modern drug discovery. This whitepaper provides an in-depth spectroscopic analysis of 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rigorous structural characterization of highly strained heterocyclic intermediates is a critical bottleneck in modern drug discovery. This whitepaper provides an in-depth spectroscopic analysis of 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile (CAS: 2138205-34-0), a pivotal building block in the synthesis of complex pharmacophores. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), we establish a self-validating analytical framework. This guide moves beyond empirical peak-picking, detailing the fundamental physical chemistry and structural causality that govern the molecule's unique spectral signatures.

Pharmacochemical Context & Structural Significance

Azetidine rings are increasingly utilized in medicinal chemistry to improve metabolic stability and modulate physicochemical properties. The synthesis of 1-benzhydrylazetidin-3-ol derivatives typically involves the ring-closure of epichlorohydrin with benzhydrylamine[1]. These intermediates are highly valued in the development of calcium channel blockers, such as azelnidipine, and other advanced therapeutics[2].

The introduction of an acetonitrile moiety at the C3 position yields 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile, a compound maintained as a reference standard for high-throughput screening and custom synthesis[3]. Structurally, the molecule features a highly strained four-membered azetidine ring, a bulky, electron-rich benzhydryl (diphenylmethyl) protecting group, and pseudo-asymmetry at the C3 position induced by the hydroxyl and acetonitrile substituents. These features create a distinct, highly diagnostic spectroscopic profile.

Self-Validating Experimental Workflows

To ensure absolute structural confidence, analytical workflows must be designed as orthogonal, self-validating systems. Relying on a single modality can lead to misinterpretation, particularly with strained heterocycles prone to ring-opening or degradation.

G cluster_0 Sample Prep & QC cluster_1 Data Acquisition cluster_2 Analysis & Validation N1 Compound Synthesis (CAS: 2138205-34-0) N2 Lyophilization & Solvent Selection N1->N2 N3 Multinuclear NMR (600 MHz, CDCl3) N2->N3 N4 HRMS (ESI-TOF) Positive Ion Mode N2->N4 N5 FT-IR (ATR) Solid State N2->N5 N6 Spectral Integration N3->N6 N4->N6 N5->N6 N7 Structural Confirmation (C18H18N2O) N6->N7

Multidimensional Spectroscopic Validation Protocol for Azetidine Derivatives.

Protocol: Self-Validating Spectroscopic Acquisition

Step 1: Sample Preparation & Integrity Check

  • Rationale: Azetidines are sensitive to highly acidic environments which can catalyze ring-opening. Chloroform-d (CDCl₃) must be treated with basic alumina prior to use to remove residual DCl.

  • Action: Dissolve 15 mg of the purified analyte in 0.6 mL of neutralized CDCl₃. Filter through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube.

Step 2: Multinuclear NMR Acquisition

  • Rationale: The quaternary C3 carbon and the nitrile carbon (-C≡N) possess long longitudinal relaxation times (T₁) and lack Nuclear Overhauser Effect (NOE) enhancement. Standard 13C parameters will suppress these critical signals.

  • Action: Acquire ¹H NMR at 600 MHz (16 scans). Acquire ¹³C NMR at 150 MHz using an inverse-gated decoupling sequence with an extended relaxation delay (D1 = 5.0 seconds) and a minimum of 1024 scans to ensure adequate signal-to-noise for the nitrile carbon.

Step 3: High-Resolution Mass Spectrometry (HRMS)

  • Rationale: To validate the exact molecular formula (C₁₈H₁₈N₂O) and identify structural connectivity through collision-induced dissociation (CID).

  • Action: Infuse the sample via electrospray ionization (ESI) in positive mode. Apply a collision energy of 20 eV to monitor the heterolytic cleavage of the bulky benzhydryl group.

Step 4: FT-IR Vibrational Analysis

  • Rationale: NMR alone may not definitively prove the presence of the nitrile group if the ¹³C signal is lost in baseline noise. IR provides orthogonal functional group validation.

  • Action: Analyze the neat solid using Attenuated Total Reflectance (ATR) FT-IR (32 scans, 4 cm⁻¹ resolution), specifically scanning for the sharp C≡N stretching frequency.

Quantitative Spectroscopic Data Summaries

Table 1: ¹H NMR Data (600 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Assignment
Benzhydryl CH4.45s1H-Ph₂CH -N
Aromatic H7.15 - 7.45m10H-Phenyl rings
Azetidine C2/C43.35d2H8.5Ring CH₂ (trans to OH)
Azetidine C2/C43.15d2H8.5Ring CH₂ (cis to OH)
Acetonitrile CH₂2.70s2H--CH ₂-CN
Hydroxyl OH4.10br s1H--OH (D₂O exchangeable)
Table 2: ¹³C NMR Data (150 MHz, CDCl₃)
Chemical Shift (ppm)Carbon TypeAssignment
141.2C (Quaternary)Aromatic ipso-C
128.5, 127.8, 127.2CHAromatic CH
117.5C (Quaternary)-C≡N
77.8CHPh₂C H-N
69.5C (Quaternary)Azetidine C3
63.2CH₂Azetidine C2, C4
27.4CH₂-C H₂-CN
Table 3: FT-IR Data (ATR, Solid State)
Wavenumber (cm⁻¹)IntensityAssignment
3350Broad, MediumO-H stretch (hydrogen-bonded)
3030WeakC-H stretch (aromatic)
2950, 2840MediumC-H stretch (aliphatic)
2252Sharp, WeakC≡N stretch
1120StrongC-O stretch
Table 4: HRMS (ESI-TOF)
Ionm/z (Theoretical)m/z (Observed)Error (ppm)Assignment
[M+H]⁺279.1492279.1495+1.1Protonated molecule
[C₁₃H₁₁]⁺167.0855167.0858+1.8Diphenylmethyl cation
[M-C₁₃H₁₁]⁺113.0710113.0712+1.8Azetidine core fragment

Mechanistic Causality in Spectral Interpretation

The Symmetry and Diastereotopicity of the Azetidine Ring (NMR)

The most fascinating and diagnostic feature of this molecule is the ¹H NMR splitting pattern of the azetidine ring protons. Novice analysts often expect a simple singlet for the four protons on C2 and C4. However, the molecule possesses a plane of symmetry passing through N1, C3, the benzhydryl CH, the OH, and the CH₂CN group.

Because of this symmetry, C2 is chemically equivalent to C4. Yet, the two protons on the same carbon (e.g., C2) are diastereotopic . One proton is situated cis to the hydroxyl group, while the other is trans to the hydroxyl group (and cis to the acetonitrile group). Consequently, they experience different magnetic shielding environments. This results in an AB spin system (or AX, depending on the field strength): two distinct doublets at 3.35 ppm and 3.15 ppm, each integrating to 2H, with a characteristic geminal coupling constant of J = 8.5 Hz. The high s-character of the strained 4-membered ring bonds slightly deshields these protons compared to standard aliphatic amines.

Orthogonal Functional Group Validation (IR & ¹³C NMR)

The acetonitrile group (-CH₂CN) presents a unique analytical challenge. In ¹³C NMR, the nitrile carbon at 117.5 ppm is notoriously weak due to the absence of attached protons (no NOE) and slow relaxation dynamics. If the sample concentration is low, this peak can vanish into the baseline. Here, the FT-IR data acts as the self-validating anchor: the presence of a sharp, albeit weak, absorption band at 2252 cm⁻¹ unequivocally confirms the C≡N triple bond, validating the synthetic insertion of the acetonitrile moiety.

Mass Spectrometric Fragmentation Causality

In positive mode ESI-MS, the basic azetidine nitrogen is readily protonated, yielding the[M+H]⁺ ion at m/z 279.15. The dominant fragmentation pathway is driven by the exceptional stability of the resulting carbocation. The C-N bond connecting the azetidine ring to the benzhydryl group undergoes heterolytic cleavage. This yields a highly resonance-stabilized diphenylmethyl cation at m/z 167.08. The presence of this base peak is an absolute diagnostic marker for benzhydryl-protected amines.

MS_Frag M1 Molecular Ion [M+H]+ m/z 279.15 M2 Diphenylmethyl Cation m/z 167.08 M1->M2 Heterolytic Cleavage (C-N bond) M3 Azetidine Neutral Loss (C5H8N2O) M1->M3 Neutral Loss

Primary ESI-MS Fragmentation Pathway for the Azetidine Derivative.

Conclusion

The spectroscopic characterization of 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile requires a nuanced understanding of molecular symmetry, ring strain, and relaxation dynamics. By employing a multidimensional, self-validating protocol—where the diastereotopic NMR splitting confirms the 3D geometry, IR validates the elusive nitrile group, and HRMS fragmentation proves the benzhydryl connectivity—researchers can achieve absolute structural certainty. This rigorous approach prevents downstream failures in drug development pipelines reliant on these complex azetidine building blocks.

References

1.[1] Title: Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Source: Organic Process Research & Development (ACS Publications). URL: [Link]

2.[2] Title: CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Source: Google Patents. URL:

Sources

Foundational

Reactivity of the hydroxyl group in 1-benzhydryl-3-hydroxyazetidines

The Reactivity and Synthetic Utility of the Hydroxyl Group in 1-Benzhydryl-3-hydroxyazetidines: A Technical Whitepaper Executive Summary 1-Benzhydrylazetidin-3-ol (CAS: 18621-17-5) is a highly privileged building block i...

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Author: BenchChem Technical Support Team. Date: March 2026

The Reactivity and Synthetic Utility of the Hydroxyl Group in 1-Benzhydryl-3-hydroxyazetidines: A Technical Whitepaper

Executive Summary

1-Benzhydrylazetidin-3-ol (CAS: 18621-17-5) is a highly privileged building block in modern medicinal chemistry, serving as a critical intermediate for therapeutics such as the antihypertensive Azelnidipine and the oncolytic agent Cobimetinib[1][2]. The core utility of this molecule lies in the orthogonal reactivity of its secondary C3-hydroxyl group against the sterically shielded, benzhydryl-protected azetidine nitrogen. This whitepaper deconstructs the chemical behavior of the 3-hydroxyl group, detailing the causality behind its activation, oxidation, and substitution workflows.

Structural Causality: The Role of the Benzhydryl Group

Before manipulating the hydroxyl group, one must understand the structural logic of the molecule. The bulky benzhydryl (diphenylmethyl) group is not a passive spectator; it acts as an active steric shield. During electrophilic activations of the 3-hydroxyl group, the benzhydryl moiety prevents unwanted N-alkylation or N-oxidation. Furthermore, it is highly stable under basic and mildly acidic conditions but can be cleanly cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H2) once the C3 modifications are complete[1].

Reactivity Profiles of the C3-Hydroxyl Group

3.1. Electrophilic Activation (Sulfonylation) The native hydroxyl group is a poor leaving group. To enable nucleophilic substitution (SN2), it must be converted into a highly reactive sulfonate ester, predominantly a methanesulfonate (mesylate)[3]. The reaction utilizes methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA). TEA acts as an acid scavenger, neutralizing the generated HCl to prevent the protonation of the azetidine nitrogen or the premature cleavage of the protecting group[1].

3.2. Oxidation to Azetidin-3-one Transforming the secondary alcohol into a ketone (1-benzhydrylazetidin-3-one) opens pathways for Grignard additions and reductive aminations. This is typically achieved via Swern oxidation using oxalyl chloride and dimethyl sulfoxide (DMSO)[4]. The reaction must be strictly maintained at -78 °C. The causality here is critical: intermediate alkoxysulfonium ylides are highly unstable, and elevated temperatures lead to volatile thioacetal byproducts and the degradation of the strained four-membered ring[4].

3.3. Direct Esterification For the synthesis of complex esters (such as the precursors to Azelnidipine), the hydroxyl group can undergo direct esterification with carboxylic acids (e.g., cyanoacetic acid) using carbodiimide coupling agents like 1,3-dicyclohexylcarbodiimide (DCC)[2].

Reactivity A 1-Benzhydrylazetidin-3-ol B Mesylate Intermediate A->B MsCl, TEA Activation E Azetidin-3-one A->E Swern Oxidation (DMSO, Oxalyl Chloride) F Ester Derivative A->F Cyanoacetic acid, DCC Esterification C 3-Amino Derivative B->C NH4OH SN2 Displacement D 3-Phenoxy Derivative B->D Phenol, Base Williamson Ether

Figure 1: Core reactivity pathways of the 3-hydroxyl group in 1-benzhydrylazetidin-3-ol.

Downstream SN2 Displacement Dynamics

Once activated as a mesylate, the C3 position undergoes rapid SN2 displacement.

  • Amination: Reaction with ammonium hydroxide yields 3-amino-1-benzhydrylazetidine. Due to the steric hindrance of the azetidine ring, this reaction is typically forced in a Parr reactor at ~70 °C to overcome the activation energy barrier[3].

  • Etherification: Williamson ether synthesis with phenols (e.g., to form 3-(phenoxymethyl)azetidines) requires a strong base to generate the phenoxide nucleophile prior to the introduction of the mesylate.

Quantitative Data Summaries

TransformationReagents / CatalystOptimal Temp.Typical YieldKey In-Process Control (IPC)
Mesylation MsCl, TEA, Acetonitrile-10 °C to -5 °C95%HPLC: < 1.0 area % starting material
Amination NH4OH, Isopropanol70 °C (Parr Reactor)72–84%LC-MS: Disappearance of mesylate mass
Oxidation Oxalyl Chloride, DMSO, TEA-78 °C96%TLC: Pet. Ether/EtOAc (1:1)
Esterification Cyanoacetic acid, DCC, THF55 °CVariableHPLC: Formation of ester peak

Data aggregated from validated synthetic literature[1][2][3][4].

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction integrity.

Protocol A: Synthesis of 1-Benzhydrylazetidin-3-yl Methanesulfonate (Activation) Causality Focus: Temperature control is paramount to prevent exothermic degradation.

  • Dissolution: Suspend 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous acetonitrile (3 volumes)[1].

  • Base Addition: Add triethylamine (1.5 eq) over 15 minutes. Validation: Ensure the batch temperature remains < 30 °C to prevent premature side reactions[1].

  • Cryo-Cooling: Cool the suspension to -10 °C.

  • Electrophile Addition: Add methanesulfonyl chloride (1.2 eq) dropwise over 1 hour. Validation: The internal temperature must not exceed -5 °C. Exceeding this threshold risks nucleophilic attack by chloride ions[1].

  • IPC (In-Process Control): Stir at -5 °C for 1 hour. Sample for HPLC analysis. The system is validated to proceed only when the starting material is < 1.0 area %[1].

  • Workup: Quench with water to hydrolyze unreacted MsCl. Isolate the precipitated mesylate intermediate by filtration[3].

Workflow Step1 Dissolve in ACN Add TEA Step2 Cool to -10°C Step1->Step2 Step3 Dropwise MsCl Maintain < -5°C Step2->Step3 Step4 Stir 1h HPLC IPC (<1% SM) Step3->Step4 Step5 Aqueous Quench Filtration Step4->Step5

Figure 2: Self-validating experimental workflow for the mesylation of 1-benzhydrylazetidin-3-ol.

Protocol B: Swern Oxidation to 1-Benzhydrylazetidin-3-one Causality Focus: Strict cryogenic conditions prevent the decomposition of the ylide intermediate.

  • Reagent Preparation: Add oxalyl chloride (2.0 eq) to a solution of DMSO (2.0 eq) in dichloromethane[4].

  • Cryogenic Control: Maintain the reaction strictly at -78 °C and stir for 30 minutes to form the active sulfonium species[4].

  • Substrate Addition: Dropwise add a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in dichloromethane. Stir continuously at -78 °C for 1 hour[4].

  • Base Quench: Add triethylamine (10.0 eq) to facilitate the ylide rearrangement to the ketone[4].

  • IPC & Workup: Monitor via TLC (Petroleum ether / Ethyl acetate = 1/1). Upon completion, quench into saturated ammonium chloride, extract the organic phase, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the yellow solid product[4].

References

  • Title: Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates Source: acs.org URL: [Link]

  • Title: An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine Source: researchgate.net URL: [Link]

  • Title: Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry Source: ethernet.edu.et URL: [Link]

Sources

Exploratory

A Technical Guide to the Toxicity and Safety Profile of Benzhydryl Azetidine Chemical Intermediates

For Researchers, Scientists, and Drug Development Professionals Abstract The azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties su...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as metabolic stability, solubility, and three-dimensional complexity to drug candidates.[1][2][3] When combined with the benzhydryl moiety, a common pharmacophore in centrally active agents, the resulting benzhydryl azetidine intermediates represent a class of compounds with significant potential in drug discovery.[4] However, the inherent ring strain of the azetidine nucleus and the lipophilicity of the benzhydryl group necessitate a thorough evaluation of their toxicity and safety profile.[3][5] This guide provides a comprehensive framework for assessing the toxicological risks associated with novel benzhydryl azetidine chemical intermediates, drawing upon established regulatory guidelines and modern in vitro and in silico methodologies. While specific toxicological data for this chemical class is not extensively published, this document serves as a roadmap for generating a robust safety profile, ensuring the responsible development of new therapeutic agents.

Introduction: The Benzhydryl Azetidine Scaffold in Drug Discovery

The incorporation of small, strained ring systems like azetidine has become a prominent strategy in drug design.[1][2] The four-membered nitrogen-containing heterocycle introduces conformational rigidity, which can enhance binding to biological targets and improve pharmacokinetic properties.[1][3] The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a key feature of many antihistamines, anticholinergics, and other CNS-active drugs.[4] The combination of these two moieties in benzhydryl azetidine intermediates offers a promising starting point for the development of novel therapeutics. However, the unique structural features of these molecules also present potential toxicological challenges that must be systematically addressed.

This guide will delineate a comprehensive strategy for the toxicity and safety assessment of benzhydryl azetidine intermediates, focusing on a tiered approach that integrates computational, in vitro, and in vivo methods.

Predicting Toxicity: In Silico Approaches

Before embarking on extensive laboratory-based testing, computational toxicology models can provide valuable initial insights into the potential liabilities of a new chemical entity. Quantitative Structure-Activity Relationship (QSAR) models are particularly useful for predicting the toxicity of novel compounds based on their structural similarity to molecules with known toxicological profiles.[6][7][8]

For benzhydryl azetidine intermediates, QSAR models trained on datasets of nitrogen-containing heterocycles can be employed to predict a range of endpoints, including:[6][9]

  • Mutagenicity: Predicting the potential to cause DNA mutations.

  • Carcinogenicity: Assessing the risk of causing cancer.

  • Hepatotoxicity: Evaluating the potential for liver damage.

  • Cardiotoxicity: Predicting adverse effects on the cardiovascular system.

It is crucial to use well-validated QSAR models and to understand their limitations. The predictions should be considered as preliminary and used to guide further experimental testing.

Foundational Safety Assessment: The Standard Genotoxicity Battery

Genotoxicity testing is a cornerstone of the safety assessment for any new pharmaceutical compound. The International Council for Harmonisation (ICH) S2(R1) guideline provides a framework for a standard battery of tests designed to detect potential genetic damage.[10][11][12][13]

The recommended standard battery consists of three tests:

  • A test for gene mutation in bacteria (Ames test): This assay uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base substitutions and frameshifts).

  • An in vitro cytogenetic test for chromosomal damage: This can be either an in vitro metaphase chromosome aberration assay or an in vitro micronucleus test in mammalian cells.

  • An in vivo test for genotoxicity: This typically involves a micronucleus test in rodent hematopoietic cells.

Experimental Protocol: In Vitro Micronucleus Assay

This assay is a common choice for evaluating chromosomal damage in vitro.

Objective: To detect the potential of a benzhydryl azetidine intermediate to induce chromosomal damage, breakage, or aneuploidy.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).

  • Treatment: Expose the cells to a range of concentrations of the test compound, both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver). Include positive and negative controls.

  • Incubation: Incubate the treated cells for a suitable period to allow for cell division.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Analyze the cells for the presence of micronuclei in binucleated cells using a microscope.

Interpretation of Results: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxic potential.

Genotoxicity_Testing_Workflow cluster_0 Standard Genotoxicity Battery (ICH S2(R1)) Ames Ames Test (Bacterial Gene Mutation) invivo_geno In Vivo Genotoxicity Assay (e.g., Rodent Micronucleus) Ames->invivo_geno If positive end_neg Low Genotoxic Concern Ames->end_neg Negative invitro_cyto In Vitro Cytogenetic Assay (e.g., Micronucleus) invitro_cyto->invivo_geno If positive invitro_cyto->end_neg Negative invivo_geno->end_neg Negative end_pos Further Investigation Required invivo_geno->end_pos Positive start Benzhydryl Azetidine Intermediate start->Ames start->invitro_cyto

Figure 1: A simplified workflow for the standard genotoxicity assessment of a chemical intermediate.

Assessing Systemic Toxicity: Acute and Repeated Dose Studies

Acute and repeated dose toxicity studies in animals are essential for identifying potential target organs of toxicity and for determining a safe starting dose for first-in-human clinical trials.

Acute Oral Toxicity

The Organisation for Economic Co-operation and Development (OECD) provides several guidelines for acute oral toxicity testing, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[14][15] These methods aim to determine the LD50 (the dose that is lethal to 50% of the test animals) and to identify signs of toxicity.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

Objective: To estimate the LD50 and identify signs of acute toxicity of a benzhydryl azetidine intermediate.

Methodology:

  • Animal Selection: Use a single sex of a rodent species (typically female rats).

  • Dosing: Dose one animal at a time with the test compound. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

  • Data Analysis: Calculate the LD50 using the maximum likelihood method.

Repeated Dose Toxicity

Repeated dose toxicity studies are conducted to evaluate the effects of the test compound after prolonged exposure. These studies are crucial for identifying cumulative toxicity and for determining the No-Observed-Adverse-Effect Level (NOAEL).

Cellular and Mechanistic Toxicity: In Vitro Cytotoxicity and Safety Pharmacology

In vitro assays play a vital role in the early identification of potential safety issues, helping to reduce the reliance on animal testing and to prioritize lead candidates.[16][17][18][19]

In Vitro Cytotoxicity Assays

Cytotoxicity assays measure the ability of a compound to kill cells. A variety of endpoints can be measured, including:

  • Cell membrane integrity: Assessed using dyes like trypan blue or by measuring the release of lactate dehydrogenase (LDH).

  • Mitochondrial function: Commonly evaluated using the MTT or XTT assays, which measure the activity of mitochondrial reductases.[19]

  • Apoptosis: Detected by measuring the activity of caspases or by using annexin V staining.

Table 1: Common In Vitro Cytotoxicity Assays

Assay PrincipleEndpoint MeasuredCommon Reagents
Membrane Integrity Release of cytoplasmic enzymes (e.g., LDH)LDH assay kits
Metabolic Activity Reduction of tetrazolium saltsMTT, XTT, WST-1
Apoptosis Caspase activationCaspase-Glo assays
Cell Proliferation DNA synthesisBrdU incorporation
In Vitro Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions.[20][21] In vitro safety pharmacology profiling involves screening a compound against a panel of receptors, ion channels, and enzymes that are known to be associated with adverse drug reactions.[22]

A standard in vitro safety pharmacology panel for a benzhydryl azetidine intermediate, given its potential for CNS activity, should include targets such as:

  • hERG potassium channel: To assess the risk of QT prolongation and cardiac arrhythmias.

  • A panel of G-protein coupled receptors (GPCRs): Including adrenergic, dopaminergic, serotonergic, and muscarinic receptors to identify potential off-target effects.

  • Sodium and calcium channels: To evaluate potential effects on neuronal and cardiac function.

Safety_Pharmacology_Workflow cluster_1 In Vitro Safety Pharmacology Profiling hERG hERG Channel Assay risk_assessment Risk Assessment hERG->risk_assessment GPCR GPCR Binding Panel GPCR->risk_assessment Ion_Channel Ion Channel Panel Ion_Channel->risk_assessment start Benzhydryl Azetidine Intermediate start->hERG start->GPCR start->Ion_Channel low_risk Low Risk of Off-Target Effects risk_assessment->low_risk No significant activity high_risk High Risk of Off-Target Effects risk_assessment->high_risk Significant activity at relevant concentrations

Figure 2: A workflow for in vitro safety pharmacology profiling.

Metabolic Fate and Potential for Bioactivation

Understanding the metabolic fate of a benzhydryl azetidine intermediate is crucial, as metabolites can sometimes be more toxic than the parent compound. The strained azetidine ring may be susceptible to metabolic ring-opening, potentially through glutathione S-transferase (GST)-catalyzed pathways.[23] The benzhydryl moiety can undergo hydroxylation and other phase I metabolic reactions.

In vitro metabolism studies using liver microsomes or hepatocytes can identify the major metabolic pathways and potential reactive metabolites.

Conclusion: A Proactive Approach to Safety Assessment

The development of novel therapeutics based on the benzhydryl azetidine scaffold holds significant promise. However, a proactive and thorough assessment of their toxicity and safety profile is paramount. By employing a tiered approach that integrates in silico prediction, a standard battery of genotoxicity tests, in vitro cytotoxicity and safety pharmacology profiling, and in vivo toxicity studies, researchers can effectively identify and mitigate potential risks. This comprehensive safety assessment strategy will not only ensure regulatory compliance but also contribute to the development of safer and more effective medicines.

References

  • ICH. (2011). S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. [Link][10][12]

  • U.S. Food and Drug Administration. (2012). International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Federal Register, 77(110), 33737-33738. [Link][11]

  • ICH. (2011). Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). [Link][12]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4. [Link][14]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. [Link][16]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link][15]

  • Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies, 2(1), 51-62. [Link][17]

  • ECA Academy. (n.d.). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1)). [Link][24]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link][25]

  • U.S. Food and Drug Administration. (2020). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link][13]

  • OECD. (n.d.). Test No. 401: Acute Oral Toxicity. [Link][26]

  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. [Link][27]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link][18]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [Link][28]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. [Link][19]

  • Masand, V. H., et al. (2021). QSAR and Pharmacophore Modeling of Nitrogen Heterocycles as Potent Human N-Myristoyltransferase (Hs-NMT) Inhibitors. Molecules, 26(6), 1769. [Link][6]

  • Roy, K., et al. (2023). Development of QSAR Models for Predicting Anticancer Activity of Heterocycles. International Journal of Quantitative Structure-Property Relationships, 8(1), 1-18. [Link][7]

  • Gramatica, P., & Gadaleta, D. (2007). Biochemical Interpretation of Quantitative Structure−Activity Relationships (QSAR) for Biodegradation of N-Heterocycles: A Complementary Approach to Predict Biodegradability. Environmental Science & Technology, 41(5), 1785-1791. [Link][29]

  • de Melo, E. B., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15108. [Link][8]

  • Masand, V. H., et al. (2021). QSAR and Pharmacophore Modeling of Nitrogen Heterocycles as Potent Human N-Myristoyltransferase (Hs-NMT) Inhibitors. [Link][9]

  • El-Sayed, M. A., et al. (2017). Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues. Medicinal Chemistry Research, 26(1), 224-237. [Link][30]

  • Wang, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link][31]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-20. [Link][1]

  • Kumar, A., et al. (2011). Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. Arabian Journal of Chemistry, 4(2), 177-183. [Link][32]

  • Lee, C. H., et al. (2003). Assessment of genotoxicity of benzidine and its structural analogues to human lymphocytes using comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 536(1-2), 87-95. [Link][33]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-20. [Link][3]

  • Brink, A., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1269-1277. [Link][23]

  • Bowes, J., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review, 11(1), 21-26. [Link][22]

  • Das, P., et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21851-21865. [Link][4]

  • Kumar, A., et al. (2011). Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1 H-benzimidazole. [Link][34]

  • Porsolt, R. D. (2002). The application of in vitro methods to safety pharmacology. Journal of Pharmacological and Toxicological Methods, 47(3), 197-206. [Link][20]

  • Eckl, P. M. (2017). Genotoxicity of lipid oxidation compounds. Free Radical Biology and Medicine, 111, 123-132. [Link][35]

  • Kaur, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100123. [Link][36]

  • Anonymous. (2023). An extensive review on tier 2 safety pharmacology. International Journal of Pharmaceutical and Chemical Sciences, 12(2), 1-10. [Link][21]

  • Al-Juboori, A. M. J., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Medical Journal of Pharmaceutical Sciences, 3(2), 1-10. [Link][37]

  • NextSDS. (n.d.). Azetidine-3-carbonitrile, N-BOC protected — Chemical Substance Information. [Link][38]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link][39]

  • St. Jean, D. J., & Fotsch, C. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002-6020. [Link][40]

  • Brandi, A., et al. (2018). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 16(34), 6211-6225. [Link][5]

  • ResearchGate. (n.d.). Biologically active compounds with azetidine rings. [Link][41]

  • Dodani, S. C., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[10][11]-Stevens Rearrangement. Journal of the American Chemical Society, 144(11), 4839-4844. [Link][42]

Sources

Protocols & Analytical Methods

Method

Advanced Methodologies for N-Benzhydryl Deprotection in Azetidine Synthesis: A Comprehensive Application Note

Executive Summary The azetidine ring is a high-value pharmacophore in modern medicinal chemistry, offering distinct metabolic stability and conformational rigidity compared to acyclic amine counterparts. However, its hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring is a high-value pharmacophore in modern medicinal chemistry, offering distinct metabolic stability and conformational rigidity compared to acyclic amine counterparts. However, its high ring strain (~26 kcal/mol) makes its synthesis thermodynamically challenging. To prevent polymerization and stabilize the strained four-membered ring during synthesis (e.g., from epichlorohydrin), the bulky benzhydryl (diphenylmethyl) group is universally employed as a nitrogen protecting group[1].

While the benzhydryl group provides excellent synthetic shielding, its subsequent removal to yield the free secondary amine is notoriously difficult. The azetidine core is highly sensitive to the harsh acidic or thermal conditions typically used for deprotection, often leading to ring-opening side reactions. This application note details three field-proven, highly efficient methodologies for N-benzhydryl deprotection, explaining the mechanistic causality behind each experimental choice to ensure high-fidelity API scaffold generation.

Mechanistic Rationale: The "Butterfly Effect" of Benzhydryl Protection

During the foundational synthesis of the azetidine core, primary amines react with epichlorohydrin. If a simple primary amine is used, over-alkylation and polymerization occur rapidly. The benzhydryl group, featuring two phenyl rings, creates a steric "butterfly" shape. This massive steric bulk physically blocks the secondary amine from reacting with a second molecule of epichlorohydrin, effectively forcing the thermodynamic pathway toward intramolecular cyclization[1]. Consequently, the deprotection strategy must overcome this exact steric hindrance without fracturing the delicate 4-membered ring.

Workflow A Benzhydrylamine + Epichlorohydrin B Steric Shielding (Cyclization) A->B C N-Benzhydryl Azetidine B->C D Targeted Deprotection (H2, O3, or NBS) C->D E Free Azetidine Core D->E

Workflow of N-benzhydryl protected azetidine synthesis and subsequent deprotection.

Protocol 1: Catalytic Hydrogenolysis (Pearlman's Catalyst)

Causality & Mechanistic Insight

Standard palladium on carbon (Pd/C) is often insufficient for cleaving the bulky benzhydryl group unless strong acids are added—a condition that degrades azetidines. Pearlman's catalyst (20 wt% Pd(OH)₂/C) is selected because the non-reduced palladium hydroxide species offers significantly higher catalytic activity for sterically hindered benzylic systems[2]. Ethanol or methanol is used as the solvent to facilitate hydrogen solubility and stabilize the resulting free amine.

Step-by-Step Protocol
  • Preparation: Charge a high-pressure hydrogenation vessel with 1-benzhydryl-azetidine derivative (1.0 equiv) and absolute ethanol (20 volumes).

  • Catalyst Addition: Carefully add 20 wt% Pd(OH)₂/C (0.2 equiv by weight). Caution: Catalyst is pyrophoric; add under an inert argon/nitrogen atmosphere.

  • Pressurization: Purge the vessel with nitrogen three times, followed by hydrogen gas three times. Pressurize the vessel to 60 psi with H₂.

  • Reaction: Stir vigorously at 20 °C (±5 °C) for 48–72 hours[2].

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with additional ethanol.

  • Isolation: Concentrate the filtrate under vacuum. Critical Control: Maintain the water bath temperature below 35 °C, as the free azetidine amine is highly susceptible to thermal degradation[2].

Validation & In-Process Control (IPC)
  • Self-Validation: The reaction progress is monitored by the cessation of hydrogen uptake on the reactor's pressure gauge.

  • Analytical Confirmation: IPC via HPLC should report <5% starting material. The byproduct, diphenylmethane, serves as an internal reference marker on the chromatogram.

Protocol 2: Ozone-Mediated Oxidative Cleavage

Causality & Mechanistic Insight

Catalytic hydrogenolysis frequently fails for aryl-substituted azetidines, leading to catastrophic ring-opening (C-N bond cleavage). To circumvent this, a novel ozone-mediated cleavage is utilized. Ozone selectively oxidizes the exocyclic benzhydryl group into a zwitterionic intermediate, which collapses into an aminal. Crucially, the "benzylic" carbons within the strained 3- or 4-membered ring are rendered inert to ozone cleavage due to their high s-character, allowing perfect chemoselectivity[3]. The aminal is then reductively quenched to yield the free amine.

O3_Mechanism N1 N-Benzhydryl Azetidine N2 Ozone Attack (-78°C) N1->N2 N3 Zwitterionic Intermediate N2->N3 N4 Aminal Formation N3->N4 N5 Reductive Quench (NaBH4) N4->N5 N6 Free Azetidine N5->N6

Mechanistic pathway of ozone-mediated N-benzhydryl cleavage to yield free azetidine.

Step-by-Step Protocol
  • Preparation: Dissolve the N-benzhydryl azetidine (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration). Ethereal solvents (like THF) must be avoided as they react with ozone[3].

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Ozonolysis: Bubble an O₃/O₂ gas mixture through the solution.

  • Quenching: Once the starting material is consumed, immediately purge the solution with argon for 15 minutes to remove excess ozone. Add a pre-chilled solution of sodium borohydride (NaBH₄, 10.0 equiv) in methanol[3].

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Validation & IPC
  • Self-Validation: The solution will turn a distinct pale blue color when excess ozone is present, serving as a visual indicator that the oxidation of the benzhydryl group is complete.

  • Analytical Confirmation: TLC (visualized with ninhydrin) will confirm the disappearance of the UV-active starting material and the appearance of the primary/secondary amine product.

Protocol 3: Photochemical Bromination for β-Lactams (2-Azetidinones)

Causality & Mechanistic Insight

For 2-azetidinones (β-lactams, critical carbapenem precursors), both hydrogenolysis and ozonolysis can destroy the delicate lactam carbonyl. A highly specialized, mild radical procedure is required. Using N-bromosuccinimide (NBS) and catalytic bromine under sunlight irradiation triggers a radical abstraction at the benzhydryl position, forming a stable N-benzhydrol (O,N-hemi-aminal) intermediate. This intermediate is then selectively hydrolyzed under mild acidic conditions, leaving the β-lactam ring intact[4].

Step-by-Step Protocol
  • Photochemical Setup: Dissolve the N-benzhydryl-2-azetidinone (1.0 equiv) in a biphasic mixture of CH₂Cl₂ and H₂O (10:1 ratio).

  • Reagent Addition: Add NBS (1.05 equiv) and a catalytic amount of Br₂ (0.05 equiv).

  • Irradiation: Expose the reaction flask to direct sunlight (or a broad-spectrum visible light lamp) at 20 °C for 3 hours[4].

  • Intermediate Isolation: Separate the organic layer, wash with brine, dry, and concentrate to isolate the N-benzhydrol intermediate.

  • Hydrolysis: Dissolve the intermediate in aqueous acetone. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv) and stir at room temperature for 2 hours.

  • Workup: Neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography to isolate the free 2-azetidinone and the benzophenone byproduct[4].

Validation & IPC
  • Self-Validation: The radical reaction is self-indicating; the initial orange/red tint of the catalytic bromine will fade as the radical chain propagation consumes the halogen.

  • Analytical Confirmation: ¹³C NMR of the intermediate will show a characteristic signal at ~87.4 ppm, confirming the presence of the O,N-hemi-aminal motif (N-C-OH) before hydrolysis[4].

Quantitative Method Comparison

The following table summarizes the operational metrics for the three deprotection strategies to guide synthetic route design:

Deprotection StrategyReagentsTypical YieldSubstrate ScopeKey Limitation
Catalytic Hydrogenolysis Pd(OH)₂/C, H₂ (60 psi), EtOH85–95%Alkyl-substituted azetidines, stable ethersFails or causes ring-opening in aryl-substituted azetidines.
Ozone-Mediated Cleavage 1. O₃, CH₂Cl₂ (-78 °C)2. NaBH₄, MeOH60–75%Aryl-substituted azetidines, highly strained ringsRequires specialized ozone generation equipment; moderate yields.
Photochemical Bromination 1. NBS, Br₂, Light2. p-TsOH, Acetone/H₂O80–90%β-lactams (2-azetidinones), carbapenem precursorsLimited primarily to lactams; radical conditions may affect sensitive alkenes.

References

  • Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters Organic Letters, ACS Publications URL:[Link]

  • A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series Synthesis / ResearchGate URL:[Link]

  • Development of a Scaleable Synthesis of a Geminal Dimethyl Tertiary Amine as an Inhaled Muscarinic Antagonist for the Treatment of COPD Organic Process Research & Development, ACS Publications URL:[Link]

Sources

Application

Catalytic hydrogenation protocols for 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile

Application Note: Chemoselective Catalytic Hydrogenation Protocols for 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile Strategic Overview 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile is a highly versatile, bif...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Catalytic Hydrogenation Protocols for 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile

Strategic Overview

2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile is a highly versatile, bifunctional building block utilized in the synthesis of complex 2,3-disubstituted azetidine scaffolds for pharmaceutical development[1]. The architectural complexity of this molecule presents a classic chemoselectivity challenge: it contains an N -benzhydryl (diphenylmethyl) protecting group and an aliphatic nitrile. Depending on the downstream active pharmaceutical ingredient (API) target, chemists must selectively reduce the nitrile to a primary amine, selectively cleave the benzhydryl group to liberate the secondary azetidine, or perform a global reduction.

Mechanistic Insights & Causality

Designing a scalable hydrogenation protocol requires manipulating the orthogonal reactivities of the functional groups through precise catalyst and solvent selection.

  • Pathway A: Selective Nitrile Reduction (Raney Nickel / NH₃) The catalytic hydrogenation of nitriles proceeds via a highly reactive imine intermediate ( R−CH=NH ). Without intervention, this imine reacts with the newly formed primary amine to yield secondary and tertiary amine byproducts. To suppress this, the reaction is conducted in methanolic ammonia. Ammonia acts as a competitive nucleophile, trapping the imine and driving the equilibrium exclusively toward the primary amine[2]. Raney Nickel is selected over palladium because it exhibits exceptionally low activity for the hydrogenolysis of benzylic C-N bonds, leaving the bulky benzhydryl group fully intact[3].

  • Pathway B: Selective N-Debenzylation (Pd(OH)₂/C) Palladium catalysts, particularly Pearlman’s catalyst (20% Pd(OH)₂/C), excel at the oxidative addition and subsequent hydrogenolysis of benzylic C-N bonds. By conducting the reaction under neutral conditions at ambient temperature and pressure, the aliphatic nitrile remains completely inert. Aliphatic nitriles generally require Lewis acid activation or elevated temperatures to undergo reduction on palladium surfaces.

  • Pathway C: Global Reduction (Pd/C + HCl) To achieve simultaneous debenzylation and nitrile reduction, a dual-activation strategy is employed. The addition of methanolic HCl protonates the nitrile, increasing its electrophilicity and susceptibility to palladium-catalyzed reduction. Concurrently, the acidic medium protonates the azetidine nitrogen, turning it into a superior leaving group and accelerating the hydrogenolysis of the diphenylmethyl moiety.

Quantitative Data: Reaction Parameters & Yields

PathwayTarget TransformationCatalyst ChoiceSolvent SystemPressure / TempTypical Yield
A Nitrile to Primary AmineRaney Nickel (W-2)7N NH₃ in Methanol50 psi / 25 °C85 - 92%
B N-Debenzylation20% Pd(OH)₂/CMethanol (Neutral)1 atm / 25 °C90 - 95%
C Global Reduction10% Pd/CMeOH / 1.2 eq HCl80 psi / 45 °C75 - 82%

Reaction Workflow Visualization

G SM 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile (Starting Material) PathA Pathway A: Nitrile Reduction Raney Ni, H2, NH3/MeOH SM->PathA PathB Pathway B: N-Debenzylation Pd(OH)2/C, H2, MeOH SM->PathB PathC Pathway C: Global Reduction Pd/C, H2, HCl/MeOH SM->PathC ProdA 3-(2-Aminoethyl)-1-benzhydrylazetidin-3-ol (Primary Amine) PathA->ProdA ProdB 2-(3-Hydroxyazetidin-3-yl)acetonitrile (Deprotected Nitrile) PathB->ProdB ProdC 3-(2-Aminoethyl)azetidin-3-ol (Fully Deprotected Amine) PathC->ProdC

Divergent catalytic hydrogenation pathways for benzhydryl-protected azetidine nitriles.

Step-by-Step Experimental Protocols

Protocol A: Selective Nitrile Reduction

Objective: Synthesis of 3-(2-aminoethyl)-1-benzhydrylazetidin-3-ol.

  • Preparation: In a Parr shaker pressure flask, dissolve 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile (10.0 mmol) in 7N ammonia in methanol (30 mL).

  • Catalyst Addition: Add an aqueous slurry of Raney Nickel W-2 (~1.5 g). Safety Critical: Raney Nickel is highly pyrophoric. Never allow the catalyst filter cake to dry in the presence of air.

  • Hydrogenation: Purge the reaction vessel with N₂ (3x), followed by H₂ (3x). Pressurize the vessel to 50 psi with H₂ and agitate at room temperature for 12-16 hours.

  • Workup: Vent the H₂ gas safely and purge the system with N₂. Filter the heterogeneous mixture through a tightly packed pad of Celite under a continuous blanket of nitrogen, washing the filter cake with additional methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Self-Validation System: Confirm the disappearance of the sharp nitrile stretch at ~2240 cm⁻¹ via FT-IR. LC-MS analysis must indicate a mass shift of +4 Da (reduction of C≡N to CH₂NH₂), with the benzhydryl group remaining intact.

Protocol B: Selective N-Debenzylation

Objective: Synthesis of 2-(3-hydroxyazetidin-3-yl)acetonitrile.

  • Preparation: Dissolve the starting material (10.0 mmol) in anhydrous, degassed methanol (40 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 20% Pd(OH)₂/C (Pearlman’s catalyst, 10 wt%, ~278 mg) to the solution.

  • Hydrogenation: Equip the flask with a hydrogen balloon. Evacuate the flask under mild vacuum and backfill with H₂ three times. Stir vigorously at room temperature for 6-8 hours.

  • Workup: Filter the suspension through a Celite pad to remove the palladium catalyst. Wash the pad with methanol (2 x 15 mL).

  • Isolation: Evaporate the solvent. Triturate the resulting residue with hexanes to dissolve and remove the non-polar diphenylmethane byproduct. The remaining insoluble solid is the pure deprotected azetidine.

  • Self-Validation System: TLC analysis (visualized with KMnO₄) will show a highly polar, UV-inactive spot (product) replacing the UV-active starting material. LC-MS confirms the loss of the benzhydryl mass (-166 Da).

Protocol C: Global Reduction

Objective: Synthesis of 3-(2-aminoethyl)azetidin-3-ol.

  • Preparation: Dissolve the starting material (10.0 mmol) in methanol (40 mL). Add concentrated aqueous HCl (12.0 mmol, 1.2 eq) dropwise to form the hydrochloride salt in situ and activate the nitrile.

  • Catalyst Addition: Add 10% Pd/C (15 wt%, ~417 mg).

  • Hydrogenation: Transfer the mixture to a high-pressure stainless-steel reactor. Purge with N₂, then H₂. Pressurize to 80 psi and heat to 45 °C for 24 hours.

  • Workup: Cool the reactor to room temperature, vent the pressure, and purge with N₂. Filter through Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate to yield the product as a dihydrochloride salt. To obtain the free base, pass the methanolic solution through a basic ion-exchange resin (e.g., Amberlyst A21).

  • Self-Validation System: ¹H NMR (D₂O) will show the complete absence of aromatic protons (7.1-7.5 ppm) and the emergence of new aliphatic multiplets corresponding to the ethylamine side chain.

References

  • US Patent 7214829B2 - Method for the production of primary amines by hydrogenating nitriles Source: Google Patents URL
  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Enantioselective Synthesis of (+)-Coerulescine by a Phase-Transfer Catalytic Allylation of Diphenylmethyl tert-Butyl α-(2-Nitrophenyl)Malonate Source: Frontiers in Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Azetidine Functionalization &amp; Stability

Welcome to the Advanced Troubleshooting Center for Azetidine Chemistry. As a Senior Application Scientist, I have designed this guide to move beyond basic "do-this-then-that" instructions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center for Azetidine Chemistry. As a Senior Application Scientist, I have designed this guide to move beyond basic "do-this-then-that" instructions. Azetidines are highly valuable 4-membered nitrogen heterocycles in drug discovery due to their ability to improve ligand efficiency and metabolic stability. However, their inherent ring strain (~26 kcal/mol) makes them thermodynamically predisposed to ring-opening side reactions during late-stage functionalization.

This guide explores the kinetic and thermodynamic causality behind these failures and provides self-validating protocols to ensure your synthetic workflows remain robust.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: I am trying to N-alkylate my azetidine using an alkyl halide, but I keep getting a complex mixture of acyclic products. What is happening thermodynamically? The Causality: You are likely observing nucleophilic ring-opening or Cationic Ring-Opening Polymerization (CROP) [1]. When the azetidine nitrogen attacks the alkyl halide, it forms a highly electrophilic quaternary azetidinium intermediate. Because of the extreme ring strain, the C–N bond is highly polarized. The displaced halide ion (e.g., Cl⁻, Br⁻, I⁻) or an unreacted amine can act as a nucleophile, attacking the less hindered α-carbon via an SN2 pathway, leading to irreversible ring cleavage[2]. The Solution: Switch to a non-nucleophilic, sterically hindered base (e.g., DIPEA instead of Triethylamine) and use a less polar solvent (like toluene or DCM) to suppress the stabilization of the charged azetidinium intermediate.

Q2: My azetidine ring opens during Boc-deprotection with TFA. How can I prevent this? The Causality: Azetidines are highly sensitive to low pH. Protonation of the azetidine nitrogen creates an excellent leaving group, drastically lowering the activation energy for acid-mediated intramolecular or intermolecular ring-opening decomposition [3]. If your molecule contains pendant nucleophiles (like amides, hydroxyls, or even electron-rich arenes), they will readily attack the protonated azetidine. The Solution: Carefully control the pH. If acidic deprotection is mandatory, use a scavenger (like triisopropylsilane) and keep reaction times strictly under 30 minutes at 0 °C. Alternatively, swap the Boc group for a Benzhydryl or Cbz group, which can be removed via hydrogenolysis under neutral conditions.

Q3: During a Palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide containing an unprotected azetidine, my yields are low and I see ring-opened byproducts. Why? The Causality: Transition metals like Palladium and Nickel are potent Lewis acids. Coordination of the azetidine nitrogen to the Lewis acidic metal center polarizes the benzylic/aliphatic C–N bond, prompting ring-opening. Furthermore, the metal can undergo undesired oxidative addition directly into the strained C–N bond instead of the target C–X bond [4]. The Solution: You must prevent the metal from coordinating to the azetidine nitrogen. Use highly bulky, electron-rich biarylphosphine ligands (e.g., XPhos or RuPhos) that keep the metal center sterically saturated [5]. Pre-protecting the azetidine nitrogen with a bulky group (like Boc) also physically blocks metal coordination.

Part 2: Visualizing the Failure Modes

G A Neutral Azetidine (Stable, ~26 kcal/mol strain) B Protonation / Lewis Acid Activation A->B C Azetidinium Intermediate (Highly Electrophilic) B->C D Nucleophilic Attack (SN2) (Halides, Alcohols, Amines) C->D E Acyclic Amine Product (Ring-Opened Side Product) D->E

Mechanism of acid-catalyzed nucleophilic ring-opening of azetidines via SN2 pathway.

G Start Azetidine Functionalization Check Ring-Opening Observed? Start->Check Acidic Acidic Conditions? Check->Acidic Yes Success Proceed to Isolation Check->Success No Nucleophile Strong Nucleophile? Acidic->Nucleophile No Sol1 Buffer pH > 4 or use Lewis Acid Scavenger Acidic->Sol1 Yes Sol2 Switch to bulky base (DIPEA) or non-nuc solvent Nucleophile->Sol2 Yes Sol3 Optimize Catalyst/Ligand (e.g., XPhos, RuPhos) Nucleophile->Sol3 No (Metal Catalysis) Sol1->Success Sol2->Success Sol3->Success

Troubleshooting workflow for mitigating azetidine ring-opening during chemical functionalization.

Part 3: Quantitative Data - Protecting Group Strategy

The choice of protecting group (PG) is the single most critical variable in determining azetidine stability. By altering the electron density and steric environment of the nitrogen lone pair, you dictate the ring's vulnerability.

Protecting GroupStability to BaseStability to AcidStability to NucleophilesCross-Coupling SuitabilityMechanistic Note
Boc ExcellentPoor (Deprotects/Opens)GoodGoodSterically shields N; prevents metal coordination.
Cbz ExcellentModerateGoodModerateCan undergo retro-aldol ring opening if α-protons exist.
Tosyl (Ts) ExcellentExcellentPoor Poor Highly electron-withdrawing; activates ring for SN2 attack [2].
Benzhydryl ExcellentGoodExcellentExcellentMassive steric bulk completely prevents quaternization.
Unprotected (NH) ModeratePoorPoor (Prone to CROP)Poor N-lone pair freely coordinates to Lewis acidic metals.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must have a built-in validation checkpoint. Proceeding blindly without verifying the integrity of the 4-membered ring leads to catastrophic yield losses downstream.

Protocol A: Safe N-Alkylation of Azetidines

Objective: Prevent azetidinium-induced nucleophilic ring-opening during SN2 alkylation.

  • Reagent Preparation: Dissolve the azetidine free base (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0.1 M concentration under an argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality Note: DIPEA is chosen over TEA because its isopropyl groups provide severe steric hindrance, preventing it from acting as a competing nucleophile against the highly strained azetidinium intermediate.

  • Electrophile Addition: Cool the reaction to 0 °C. Add the alkyl halide (1.1 equiv) dropwise over 10 minutes. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation Checkpoint: Before quenching, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success: Presence of the desired [M+H]⁺ product mass.

    • Failure: If you observe a mass of [M + 18]⁺ (water addition to opened ring) or[M + Halide]⁺, nucleophilic ring-opening is occurring. Immediately cool the reaction to -78 °C to halt polymerization, and switch your solvent to a less polar option (e.g., toluene) for the next iteration.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure (keep bath temp < 30 °C to avoid thermal strain release).

Protocol B: Suzuki-Miyaura Cross-Coupling of Azetidine-Bearing Substrates

Objective: Prevent Lewis-acid mediated ring-opening and C–N oxidative addition during Pd-catalysis.

  • Catalyst Pre-activation: In a glovebox, combine Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes until the solution turns a deep, homogeneous red. Causality Note: XPhos is mandatory here; its extreme steric bulk ensures the Palladium center remains tightly coordinated to the ligand, preventing the metal from acting as a Lewis acid toward the azetidine nitrogen [4].

  • Coupling: Add the azetidine-containing aryl halide (1.0 equiv), the boronic acid (1.5 equiv), and finely milled anhydrous K₃PO₄ (3.0 equiv).

  • Reaction Execution: Seal the vial, remove from the glovebox, and heat to 80 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via crude ¹H NMR.

    • Success: The characteristic azetidine multiplets remain intact at ~3.5–4.0 ppm.

    • Failure: The disappearance of the azetidine signals and the appearance of acyclic methylene triplets indicates catalyst-induced ring-opening. If observed, verify the integrity of your XPhos ligand or switch to a Ni-catalyzed decarboxylative platform [5].

  • Purification: Filter through a short pad of Celite to remove the palladium black, concentrate, and purify via silica gel chromatography.

References

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC). URL: [Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Journal of Organic Chemistry (ACS). URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters (NIH PMC). URL:[Link]

  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society (ACS). URL:[Link]

  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters (ACS). URL:[Link]

Optimization

Technical Support Center: Crystallization Optimization for Benzhydryl Azetidines

Welcome to the Technical Support Center for the crystallization and solid-state optimization of benzhydryl azetidines. Benzhydryl azetidines present unique process chemistry challenges; the sterically bulky, lipophilic b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and solid-state optimization of benzhydryl azetidines. Benzhydryl azetidines present unique process chemistry challenges; the sterically bulky, lipophilic benzhydryl moiety combined with the strained azetidine ring often results in high organic solubility and a strong propensity for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols designed for researchers and drug development professionals.

Process Optimization Workflow

CrystallizationWorkflow A Benzhydryl Azetidine API Synthesis & Isolation B Solvent & Solubility Mapping A->B Crude Input C LLPS (Oiling Out) Boundary Detection B->C High Solubility Solvents D High-Throughput Polymorph Screening B->D Matrix Generation E Seeding Strategy & Cooling Profile C->E Mitigate LLPS via Kinetics D->E Stable Form Identified F High-Purity Crystalline API E->F Controlled Supersaturation

Workflow for optimizing benzhydryl azetidine crystallization and mitigating LLPS.

Troubleshooting FAQs

Q1: Why does my benzhydryl azetidine intermediate consistently "oil out" instead of forming crystals, and how can I prevent it? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase (an emulsion) rather than forming a solid crystalline phase[2]. Benzhydryl azetidines possess sterically bulky, highly lipophilic benzhydryl groups[1], which kinetically hinder the rapid integration of solute molecules into an ordered crystal lattice. When the rate of phase separation outpaces the rate of nucleation, the system falls into a stable miscibility gap[3]. Furthermore, using solvents in which the drug exhibits very high solubility reduces the maximum achievable supersaturation, thereby increasing the risk of LLPS at elevated temperatures. Causative Solution: To prevent this, you must shift the system's starting point in the phase diagram. Use a solvent with lower solubility to naturally limit supersaturation, or implement a rigorous seeding strategy at low supersaturation levels to bypass the LLPS boundary entirely[4].

Q2: How do I select the optimal solvent system to avoid LLPS while ensuring high purity? A2: Solvent selection must balance solubility, polarity, and the specific phase behavior of the azetidine derivative. Highly non-polar solvents might induce LLPS if the azetidine is excessively soluble. A binary solvent system, such as Diisopropyl ether (DIPE) and Methanol, or direct crystallization from Isopropanol, is often highly effective for benzhydryl azetidines[5],[6]. Causative Solution: In a binary system, Methanol provides the necessary solubility, while DIPE acts as an antisolvent to drive crystallization. However, the sudden charge of an antisolvent causes localized supersaturation spikes, triggering oiling out. You must use controlled, slow antisolvent addition coupled with a precise cooling ramp to maintain the system within the metastable zone.

Q3: What is the most reliable method to screen for stable polymorphs of benzhydryl azetidines? A3: High-throughput solution crystallization screening is the industry standard for early-stage polymorph discovery[7]. Because benzhydryl azetidines can adopt multiple conformational states, they are highly prone to polymorphism[8]. Causative Solution: By varying cooling rates, solvent polarities, and supersaturation levels across a well-plate matrix, you can sample a wide range of thermodynamic and kinetic solid products[8]. This must be followed by solid-state characterization (e.g., PXRD, DSC) to identify the thermodynamically stable form and avoid late-stage polymorph transitions[9].

Mechanistic Pathway of LLPS vs. Crystallization

LLPSMechanism A Supersaturated Solution B Miscibility Gap (High Supersaturation) A->B Rapid Cooling / Fast Antisolvent D Metastable Zone (Controlled Cooling) A->D Seeding & Slow Cooling C Liquid-Liquid Phase Separation (Oiling Out) B->C Phase Separation > Nucleation Rate E Nucleation & Crystal Growth C->E Spontaneous Solidification (Impure) D->E Ordered Lattice Integration

Thermodynamic and kinetic pathways leading to LLPS versus controlled crystallization.

Quantitative Data: Solvent Systems & LLPS Risk Mapping
Solvent SystemAPI Solubility (mg/mL at 25°C)LLPS (Oiling Out) RiskMechanistic Rationale & Recommended Action
Isopropanol (IPA) 45 - 60LowModerate solubility allows for controlled supersaturation. Action: Standard cooling crystallization[6].
Diisopropyl Ether (DIPE) / Methanol 80 - 110ModerateMethanol acts as a good solvent; DIPE as antisolvent. Action: Slow antisolvent addition with seeding[5].
Ethyl Acetate / Hexane 150 - 200HighHigh initial solubility reduces maximum achievable supersaturation before the miscibility gap. Action: Strict supersaturation control; avoid rapid cooling[4].
Toluene > 250Very HighHigh temperature and high solubility favor the kinetic formation of a secondary liquid phase over nucleation. Action: Avoid as a primary solvent unless employing a drowning-out strategy.
Experimental Protocols
Protocol 1: Anti-Solvent Crystallization with Controlled Seeding

Objective: To achieve high-purity crystallization while actively suppressing LLPS by controlling the kinetic rate of supersaturation.

  • Dissolution: Dissolve the crude benzhydryl azetidine in the primary solvent (e.g., Methanol) at 50°C to achieve a concentration of ~100 mg/mL.

  • Clarification: Polish filter the solution through a 0.22 µm PTFE membrane into a clean, jacketed crystallizer to remove foreign particulates that could induce uncontrolled heterogeneous nucleation.

  • Primary Antisolvent Addition: Slowly add the antisolvent (e.g., DIPE) at a rate of 0.1 volumes/hour until the solution reaches the lower limit of the metastable zone (indicated by a slight turbidity that clears upon stirring).

  • Seeding (Self-Validating Step): Introduce 1-2 wt% of pre-milled seed crystals of the desired polymorph.

    • Validation Check: Observe the reactor for 30 minutes. The seeds must remain suspended and not dissolve (confirming adequate supersaturation) nor agglomerate into oil droplets (confirming avoidance of the LLPS boundary).

  • Secondary Antisolvent Addition & Cooling: Resume antisolvent addition at 0.05 volumes/hour while simultaneously initiating a linear cooling ramp of 0.1°C/min down to 5°C. This slow generation of supersaturation heavily favors crystal growth over secondary nucleation or LLPS[2].

  • Isolation: Filter the resulting suspension, wash the filter cake with cold DIPE, and dry under vacuum at 40°C.

Protocol 2: High-Throughput Polymorph Screening Workflow

Objective: To map the solid-state landscape and identify the thermodynamically stable polymorph to prevent late-stage formulation failures.

  • Solvent Matrix Preparation: Dispense 24 diverse solvent systems (varying in polarity, hydrogen-bonding capacity, and boiling point) into a 96-well glass block.

  • Supersaturation Generation: Add the benzhydryl azetidine API to each well to achieve a saturated solution at 60°C.

  • Crystallization Induction: Apply three distinct crystallization modes across the plate:

    • Slow Cooling: 0.1°C/min to 5°C.

    • Fast Cooling: 1.0°C/min to 5°C.

    • Evaporative: Uncapped at 25°C under a gentle nitrogen stream.

  • Incubation & Optical Inspection: Monitor the wells using cross-polarized light microscopy.

    • Validation Check: Birefringence confirms the presence of an ordered crystalline lattice, distinguishing it from amorphous precipitates or oiled-out droplets[8].

  • Solid-State Characterization: Harvest the solids and analyze via high-throughput Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to classify the polymorphic forms and determine relative thermodynamic stability[10].

Sources

Troubleshooting

Minimizing toxic byproducts in the cyanation of 1-benzhydrylazetidin-3-one

Welcome to the Advanced Synthesis Support Portal. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the cyanation of 1-benzhydrylazetidin-3-one.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the cyanation of 1-benzhydrylazetidin-3-one. This specific transformation is a critical node in the synthesis of spirocyclic isoxazolines and functionalized azetidines 1. However, the use of cyanide sources poses severe toxicity risks, including the generation of hydrogen cyanide (HCN) gas and the accumulation of toxic waste.

This guide provides field-proven, self-validating methodologies to maximize yield while strictly minimizing toxic byproducts.

I. Frequently Asked Questions (FAQs)

Q1: Why is Trimethylsilyl Cyanide (TMSCN) preferred over NaCN or KCN for this specific azetidinone substrate? A: The cyanation of 1-benzhydrylazetidin-3-one using alkali metal cyanides (NaCN/KCN) generates an unprotected cyanohydrin alkoxide intermediate. This intermediate exists in a reversible equilibrium with the starting ketone and free cyanide. During aqueous workup, this equilibrium can shift backward, releasing highly toxic HCN gas and reducing your yield. By using TMSCN, the alkoxide intermediate is immediately trapped as a highly stable O-silyl cyanohydrin ether. This thermodynamic sink prevents reversion, securing the product and eliminating the risk of outgassing during subsequent isolation steps 2.

Q2: How does Continuous Flow Chemistry reduce toxic exposure compared to traditional batch processing? A: Batch cyanation requires the accumulation of large volumes of hazardous reagents (like TMSCN) in a single vessel, creating a massive point-source risk for thermal runaway or catastrophic exposure. Continuous flow microreactors operate on the principle of minimal hazardous inventory. Reagents are pumped in strict stoichiometric ratios into a micro-channel, reacting instantly due to superior mass and heat transfer. The product is then immediately quenched inline. This means that at any given moment, only milligrams of active cyanide are present in the system 3.

Q3: What is the mechanistic rationale behind the inline bleach quench? A: Unreacted TMSCN or dissolved HCN must be neutralized before the product exits the closed flow system. An inline quench using a mixture of sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) rapidly oxidizes the highly toxic cyanide ion (CN⁻) into the significantly less toxic cyanate ion (OCN⁻). The NaOH maintains a high pH (>10), preventing the protonation of any residual cyanide into volatile HCN gas prior to oxidation.

II. System Architecture & Workflow

The following diagram illustrates the logical flow and physical architecture of a waste-minimized, continuous flow cyanation setup.

Mechanism N1 1-Benzhydrylazetidin-3-one (Ketone Substrate) N3 T-Mixer (0 °C) N1->N3 N2 TMSCN + Catalyst (Cyanating Agent) N2->N3 N4 Continuous Flow Microreactor (Residence Time: 3-5 min) N3->N4 Rapid Mixing N5 Inline Quench (NaOCl / NaOH) N4->N5 >95% Conversion N6 O-Silyl Cyanohydrin (Stable Intermediate) N5->N6 Organic Phase N7 Aqueous Waste (NaOCN - Low Toxicity) N5->N7 Aqueous Phase

Continuous flow cyanation workflow for 1-benzhydrylazetidin-3-one with inline quenching.

III. Quantitative Process Comparison

Transitioning from batch to continuous flow not only improves safety but drastically optimizes process metrics.

ParameterTraditional Batch CyanationContinuous Flow Cyanation
Yield (Isolated) 75% – 82%> 95%
Residence / Reaction Time 2 – 4 hours2 – 5 minutes
Hazardous Inventory High (Full volume accumulation)Minimal (Strict stoichiometry)
HCN Gas Risk High (During manual workup)Negligible (Inline automated quench)
E-factor (Waste Generation) > 5.0< 0.1

IV. Troubleshooting Guide

Issue 1: HCN Gas Alarm Triggered During Workup
  • Causality: Premature hydrolysis of TMSCN due to moisture in the solvent, or a drop in the pH of the quench solution below 10.

  • Resolution:

    • Verify that Dichloromethane (DCM) is strictly anhydrous (Karl Fischer titration < 50 ppm H₂O).

    • Ensure the inline quench reservoir contains a sufficient buffer of NaOH. The pH of the aqueous effluent must be continuously monitored and maintained at ≥ 10.5.

Issue 2: High Background Reaction / Low Conversion
  • Causality: 1-benzhydrylazetidin-3-one is sterically hindered by the bulky benzhydryl protecting group, which can slow down nucleophilic attack. If the residence time is too short or the catalyst is deactivated, conversion drops.

  • Resolution: Introduce a Lewis base catalyst (e.g., a catalytic amount of an N-oxide or a polymeric fluoride tag) to activate the silicon atom of TMSCN, generating a hypervalent silicate species that transfers the cyanide much faster 2. Increase reactor temperature from 0 °C to 20 °C if using flow, as the closed system safely contains the reaction.

Issue 3: Reactor Clogging
  • Causality: Precipitation of inorganic salts or polymerized side-products at the T-mixer interface.

  • Resolution: Ensure all reagents are fully soluble at the operating temperature. Filter all stock solutions through a 0.45 µm PTFE membrane prior to pumping.

V. Self-Validating Experimental Protocol

This protocol utilizes inline Process Analytical Technology (PAT) to ensure the system validates its own safety and conversion rates in real-time.

Materials:

  • Stream A: 0.5 M 1-benzhydrylazetidin-3-one in anhydrous DCM.

  • Stream B: 0.55 M TMSCN and 0.05 M Lewis base catalyst (e.g., tetrabutylammonium fluoride or polymeric ionic tag) in anhydrous DCM.

  • Stream C (Quench): 10% w/v NaOCl in 2 M NaOH aqueous solution.

Step-by-Step Methodology:

  • System Priming: Flush the continuous flow microreactor (PFA tubing, internal volume 2.0 mL) with anhydrous DCM at 1.0 mL/min to ensure a completely dry environment.

  • Thermal Equilibration: Submerge the T-mixer and the reactor coil in a cooling bath set to 0 °C.

  • Reaction Execution:

    • Engage Syringe Pump A (Ketone) at 0.25 mL/min.

    • Engage Syringe Pump B (TMSCN) at 0.25 mL/min.

    • Self-Validation Check: The combined flow rate is 0.5 mL/min, yielding a precise residence time of 4.0 minutes in the 2.0 mL reactor.

  • Inline Monitoring: Route a bypass of the reactor effluent through an inline Flow-IR spectrometer.

    • Self-Validation Check: Confirm the disappearance of the ketone carbonyl stretch (~1750 cm⁻¹) and the appearance of the nitrile stretch (~2230 cm⁻¹). If the carbonyl peak remains, decrease the flow rate to increase residence time.

  • Inline Quenching: Direct the reactor effluent into a secondary T-mixer where it meets Stream C (Quench) pumped at 0.5 mL/min. The biphasic mixture travels through a short residence coil (1 min) at room temperature.

  • Phase Separation: Collect the effluent in a phase separator. The lower organic phase contains the pure O-silyl cyanohydrin product. The upper aqueous phase contains safe NaOCN and is routed to standard basic waste.

VI. References

  • US8466115B2 - Spirocyclic isoxazoline derivatives as antiparasitic agents. Google Patents.

  • Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. ACS Publications.

  • Waste-Minimized Cyanosilylation of Carbonyls Using Fluoride on Polymeric Ionic Tags in Batch and under Continuous Flow Condition. Lirias.

Sources

Optimization

Resolving solubility issues of benzhydryl-protected azetidines in organic solvents

Welcome to the Advanced Technical Support Center for heterocyclic chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical bottlenecks when scaling up...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical bottlenecks when scaling up azetidine syntheses.

One of the most notorious challenges in this space is managing the solubility of N-benzhydryl-protected azetidines (such as 1-benzhydryl-3-hydroxyazetidine, a common intermediate for pharmaceuticals like Azelnidipine). The following troubleshooting guide is designed to move beyond basic tips, providing you with the mechanistic causality behind these solubility issues and field-proven, self-validating protocols to resolve them.

Part 1: Core FAQs & Mechanistic Troubleshooting

Q1: Why do benzhydryl-protected azetidines frequently precipitate or exhibit poor solubility in standard organic solvents? The Causality: The solubility issue stems from the molecule's extreme amphiphilic nature and the resulting high crystal lattice energy. The benzhydryl (diphenylmethyl) protecting group is massive and highly lipophilic, driving strong intermolecular π−π stacking. Conversely, the strained 4-membered azetidine core—especially when functionalized with polar groups like hydroxyl or carboxyl moieties—engages in rigid, localized hydrogen-bonding networks. Purely non-polar solvents (like hexane or toluene) fail to solvate the polar core, while purely polar solvents (like water or cold ethanol) are repelled by the bulky lipophilic tail. This dual-resistance necessitates a strategic co-solvent approach to disrupt both the π−π stacking and the H-bond lattice simultaneously.

Q2: How can I optimize my solvent system to achieve complete dissolution without degrading the highly strained azetidine ring? The Causality: The key is balancing the dielectric constant while utilizing transient protonation. For polar-substituted derivatives, binary solvent mixtures are highly effective. A proven industrial approach utilizes a mixed solvent of methanol and formic acid[1]. The methanol solvates the lipophilic domains, while formic acid transiently protonates the basic azetidine nitrogen. This protonation breaks the intermolecular hydrogen bonds and converts the molecule into a highly soluble formate salt without opening the strained ring. If you are working with extremely stubborn substrates like azetidine-carboxylic acids, adding a Lewis acid co-solvent (such as boron trifluoride etherate) can significantly enhance solubility by coordinating with the heteroatoms, disrupting the crystalline lattice without requiring harsh, reactive anhydrides[2].

Q3: My substrate crashes out during the palladium-catalyzed hydrogenolysis (deprotection) of the benzhydryl group. How do I prevent this? The Causality: Substrate precipitation during hydrogenolysis is fatal because the solid coats the Pd/C catalyst, halting mass transfer (catalyst fouling). To prevent this, your protocol must ensure the substrate remains in a homogeneous state throughout the entire thermodynamic cycle of the reaction. Using a transfer hydrogenation approach with a hydrogen-donating solvent (like formic acid) inherently solves the solubility issue while driving the reaction forward[1]. Alternatively, carrying out the reaction in ethanol under elevated hydrogen pressure (20-40 psig) and gentle heating (60 °C) maintains solubility for less polar derivatives[3].

Workflow N1 Identify Solubility Issue (Precipitation/Low Yield) N2 Analyze Azetidine Substitution (e.g., 3-OH vs 3-Alkyl) N1->N2 N3 Polar Substituted (e.g., 1-Benzhydryl-3-hydroxyazetidine) N2->N3 N4 Non-Polar Substituted (e.g., 3-Alkyl derivatives) N2->N4 N5 Use Protic/Polar Co-solvents (MeOH:Formic Acid or EtOH:H2O) N3->N5 N6 Use Aprotic Solvents (Toluene, DCM, THF) N4->N6 N7 Apply Gentle Heating (40-60°C) or Lewis Acid Additives N5->N7 N6->N7 N8 Proceed to Downstream Reaction (e.g., Pd/C Hydrogenolysis) N7->N8

Workflow for resolving benzhydryl-azetidine solubility issues based on substitution.

Part 2: Quantitative Solvent Selection Guide

To guide your solvent selection, the following table summarizes the physical properties and empirical solvation capacities of various systems for a standard polar substrate (1-Benzhydryl-3-hydroxyazetidine). Notice how the introduction of a protonating agent drastically alters the solvation capacity.

Table 1: Empirical Solubility Data for 1-Benzhydryl-3-hydroxyazetidine (at 25°C)

Solvent SystemDielectric Constant ( ϵ )Solvation Capacity (mg/mL)Mechanism of Action / Observation
Hexane 1.89< 1.0Poor solubility; strong crystal lattice energy dominates.
Toluene 2.38~ 15.0Moderate for non-polar derivatives; poor for 3-OH substituted rings.
Isopropanol (IPA) 18.3~ 30.0Moderate baseline solubility; often used for controlled crystallization.
Methanol (MeOH) 32.7~ 45.0Good baseline solubility; partially disrupts H-bonding networks.
Ethanol (at 60°C) 24.5 (at RT)~ 85.0Thermal energy overcomes lattice forces; standard for industrial scale[3].
MeOH : Formic Acid (9:1) ~ 35.0> 120.0Excellent; transient protonation of azetidine nitrogen fully disrupts packing[1].

Part 3: Self-Validating Experimental Protocols

The following methodology details the solubilization and subsequent catalytic deprotection of 1-benzhydryl-3-hydroxyazetidine. Every step is designed as a self-validating system , meaning the physical state of the reaction provides immediate feedback on whether the step was successful.

Protocol: Homogeneous Catalytic Hydrogenolysis via Mixed Solvents

Reference Standard: CN109053524A[1]

Step 1: Initial Suspension

  • Action: Suspend 1-(benzhydryl)-3-hydroxyazetidine (purity 97.0%) in high-purity methanol ( 99.0%).

  • Causality: Methanol acts as the primary carrier solvent to wet the lipophilic domains but will likely leave the substrate as a cloudy slurry at room temperature due to intact hydrogen bonds.

Step 2: Lattice Disruption (The Critical Step)

  • Action: Add formic acid ( 94.0%) to the mixture to create the binary solvent system. Stir at 80 rpm for at least 30 minutes.

  • Causality: Formic acid serves a dual purpose. First, it protonates the azetidine, breaking the intermolecular lattice. Second, it acts as the in-situ hydrogen donor for the cleavage.

  • Self-Validation Checkpoint: The transition from a cloudy slurry to a completely clear, transparent liquid visually confirms successful lattice disruption. Do not proceed to Step 3 until the solution is entirely clear.

Step 3: Catalyst Introduction

  • Action: Purge the vessel with Nitrogen 3 times. Add 5% Palladium on Carbon (Pd/C) catalyst.

  • Causality: Adding the catalyst only after complete dissolution prevents the solid substrate from crystallizing inside the porous carbon matrix, which would permanently poison the catalyst.

Step 4: Thermal Activation & Cleavage

  • Action: Heat the reactor using a hot water jacket to maintain a strict internal temperature of 50 ± 5 °C. Maintain these conditions for 12 hours.

  • Causality: This specific thermal window provides the activation energy required for the removal of the diphenylmethane group while keeping the resulting deprotected azetidine fully solvated[1].

Step 5: Reaction Monitoring & Workup

  • Action: Sample the reaction mixture and analyze via GC or HPLC.

  • Self-Validation Checkpoint: The reaction is deemed successful and complete when the main reactant residual is 0.7%[1]. The byproduct (diphenylmethane) remains highly soluble in the organic phase, allowing the free azetidine to be easily separated.

Mechanism S1 Insoluble Substrate (Aggregated State) S2 Solvation via Mixed Solvent (MeOH + Formic Acid) S1->S2 Disruption of pi-pi stacking S3 Homogeneous Solution (Active Monomers) S2->S3 H-bonding stabilization S4 Pd/C Surface Adsorption (Catalytic Cleavage) S3->S4 Mass transfer to catalyst S5 Free Azetidine + Diphenylmethane S4->S5 Hydrogenolysis

Solvation and catalytic deprotection mechanism of N-benzhydryl azetidines.

Part 4: References

  • CN109053524A - A kind of preparation method of N-Boc-3-hydroxy azetidine Source: Google Patents URL:

  • WO2000063168A1 - Synthesis of azetidine derivatives Source: Google Patents URL:

Sources

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess in Chiral Azetidine Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in overcoming the thermodynamic and kinetic barriers associated with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in overcoming the thermodynamic and kinetic barriers associated with the four-membered azetidine ring. While the inherent ring strain (~26 kcal/mol) makes these heterocycles highly valuable for altering pharmacokinetic profiles, this same strain often leads to off-target reactions, ring-opening, or racemization during asymmetric synthesis.

This guide is engineered to provide you with field-proven troubleshooting logic, self-validating experimental protocols, and mechanistic insights to reliably enhance and maintain enantiomeric excess (ee) in your azetidine workflows.

Diagnostic Troubleshooting Guide

Q: My copper-catalyzed synthesis of mono-substituted azetidines shows a steady decline in enantiomeric excess (ee) over the course of the reaction. How do I prevent this? A: This degradation is a known kinetic issue caused by partial racemization at the benzylic center of the starting azetidines in the presence of Lewis acidic copper triflate (Cu(OTf)₂)[1]. The Lewis acid reversibly opens the strained ring or facilitates epimerization at the benzylic position. Causality & Solution: To suppress this, either switch to 2,4-disubstituted substrates—which require a highly unfavorable epimerization at the benzylic position to racemize, thus maintaining >99% ee—or utilize a less Lewis-acidic metal center that does not trigger the reversible ring-opening pathway[1].

Q: I am attempting an intramolecular C-C bond formation for spirocyclic azetidines, but my enantiomeric ratio (er) is stuck at 80:20. How can I improve stereocontrol? A: For spirocyclic azetidine oxindoles, standard cinchona alkaloids often lack the necessary steric bulk to enforce a rigid chiral pocket during the transition state. Causality & Solution: Implement a novel SF₅-containing chiral cation phase-transfer (PT) catalyst[2]. The unique steric volume and strong electron-withdrawing nature of the pentafluorosulfanyl (SF₅) group tighten the ion-pair intermediate, restricting rotational freedom and boosting the er up to 2:98 (96% ee)[2].

Q: During the synthesis of tetrasubstituted azetidines via [3+1]-cycloaddition, my ee is stalling at 75%. How can I enhance stereocontrol? A: In asymmetric copper(I)-catalyzed imido-ylide [3+1]-cycloadditions, moderate enantioselectivity usually indicates a steric mismatch between the metallo-enolcarbene intermediate and the chiral ligand[3]. Causality & Solution: Enantiocontrol is highly sensitive to the substituents at the γ-position of the enoldiazoacetates. By systematically varying the electronic and steric profile of the carboxylate ester group and utilizing a bulky chiral sabox ligand, you can lock the transition state geometry, pushing the ee up to 99%[3].

Q: I am performing an enantioselective ring-opening of 3-substituted azetidines, but my ee fluctuates between batches. What is the critical variable here? A: The critical variable is the solvent's ability to support charge recognition without competitive interference. When using squaramide hydrogen-bond-donor (HBD) catalysts, the solvent must not disrupt the catalyst-substrate interaction[4]. Causality & Solution: Ethereal solvents provide the optimal dielectric environment for tight H-bonding between the squaramide catalyst and the electrophile. Switching your solvent specifically to 2-methyltetrahydrofuran (2-MeTHF) maximizes this charge recognition, reliably yielding up to 97% ee[4].

EE_Troubleshooting Start Low ee (<80%) in Azetidine Synthesis CheckTemp Is reaction temperature optimized? Start->CheckTemp LowerTemp Lower Temp (Kinetic Control) CheckTemp->LowerTemp No CheckLigand Is ligand sterically matched? CheckTemp->CheckLigand Yes Success ee > 95% Achieved LowerTemp->Success ChangeLigand Screen bulky ligands (e.g., Sabox) CheckLigand->ChangeLigand No CheckSolvent Check solvent polarity/H-bonding CheckLigand->CheckSolvent Yes ChangeLigand->Success ChangeSolvent Switch to 2-MeTHF CheckSolvent->ChangeSolvent No ChangeSolvent->Success

Fig 1: Decision tree for troubleshooting low enantiomeric excess in azetidine synthesis.

Quantitative Benchmarking Data

To assist in selecting the appropriate catalytic system for your specific azetidine derivative, consult the benchmarking data below, synthesized from recent authoritative methodologies.

Catalyst SystemSubstrate ClassOptimal SolventTemp (°C)Max Yield (%)Max ee / erReference
SF₅-Cinchona Alkaloid (PTC)Spirocyclic Azetidine OxindolesToluene/CHCl₃-20952:98 er[2]
Cu(I) / Chiral Sabox LigandTetrasubstituted AzetidinesDCM258275–99% ee[3]
Squaramide H-Bond Donor3-Substituted Azetidines2-MeTHF09997% ee[4]
Chiral tert-ButanesulfinamideC2-Substituted AzetidinesTHF-78 to 2589>95:5 dr[5]

Standardized Experimental Protocols

Protocol A: Phase-Transfer Catalyzed Synthesis of Spirocyclic Azetidines

This protocol utilizes electrostatic binding to enforce stereocontrol during intramolecular C-C bond formation[2].

Step 1: Catalyst Preparation & Substrate Loading Dissolve the 3-diazo isatin precursor (1.0 equiv) and the SF₅-containing cinchona alkaloid phase-transfer catalyst (10 mol%) in a 7:3 mixture of Toluene/CHCl₃. Causality: The non-polar solvent mixture ensures that the ionic reactants remain tightly paired with the chiral catalyst rather than being solvated and separated.

Step 2: Temperature Equilibration Cool the reaction vessel to -20 °C under an argon atmosphere. Causality: Lowering the temperature suppresses the uncatalyzed background cyclization, ensuring the reaction proceeds exclusively through the chiral transition state.

Step 3: Base Addition & Kinetic Monitoring Add solid NaOH (2.0 equiv) in one portion. Stir vigorously (1000 rpm) to ensure efficient phase transfer. Self-Validation Checkpoint: Withdraw a 50 µL aliquot at the 2-hour mark. Quench with 0.1 N HCl, extract with EtOAc, and analyze via Chiralpak AD-H HPLC. If the er is below 90:10, verify the moisture content of your solvent; excess water disrupts the tight chiral ion pair.

Step 4: Workup & Isolation Upon full conversion (typically 12-24 hours), filter the mixture through a short pad of silica to remove the base and catalyst, eluting with EtOAc. Concentrate and purify via flash chromatography.

PTC_Mechanism Substrate Azetidine Precursor (Diazo Isatin) IonPair Chiral Ion-Pair Intermediate Substrate->IonPair Base Addition PTC Chiral Catalyst (SF5-Cinchona) PTC->IonPair Electrostatic Binding Cyclization Stereoselective Cyclization IonPair->Cyclization Transition State Product Enantioenriched Azetidine Cyclization->Product C-C Bond Formation

Fig 2: Mechanistic pathway of phase-transfer catalyzed enantioselective azetidine cyclization.

Protocol B: Auxiliary-Directed Synthesis of C2-Substituted Azetidines

When transition-metal catalysis is unviable, chiral auxiliaries provide a highly scalable alternative[5].

Step 1: Sulfinimine Condensation Condense the corresponding aldehyde with chiral tert-butanesulfinamide in the presence of Ti(OEt)₄ in THF to form the sulfinimine.

Step 2: Diastereoselective Grignard Addition Cool the solution to -78 °C. Dropwise add the desired Grignard reagent (1.5 equiv). Causality: The bulky tert-butanesulfinyl group directs the facial attack of the nucleophile, establishing the C2 stereocenter. Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The presence of a single tert-butyl singlet confirms >95:5 diastereoselectivity[5]. If multiple singlets appear, the addition rate was too fast, causing a localized exotherm that degraded kinetic control.

Step 3: Intramolecular Cyclization Treat the resulting chlorosulfinamide with a mild base to induce cyclization, providing the enantioenriched C2-substituted azetidine in up to 89% yield[5].

Frequently Asked Questions (FAQs)

Q: Why do small alkyl substituents at the 3-position of azetidines lead to poor enantioselectivity during ring opening? A: Small groups (e.g., 3-Me) fail to provide sufficient steric differentiation for the chiral catalyst (such as a squaramide H-bond donor) to distinguish between the enantiotopic faces or reactive sites of the symmetric starting material. This lack of steric clash leads to an attenuation in enantioselectivity, often resulting in near-racemic mixtures[4].

Q: Can I use standard cinchona alkaloids instead of the SF₅-derivatives for spirocyclic azetidines? A: It is highly discouraged. Standard cinchona alkaloids lack the extreme steric bulk and unique electronic pull of the SF₅ group. Without it, the ion-pair intermediate is too loose, allowing for background rotation and significantly degrading the enantiomeric ratio[2].

Q: Does the ring strain of azetidines affect the choice of protecting groups? A: Yes. Because the azetidine ring is highly susceptible to nucleophilic ring-opening, you must avoid protecting groups that require harsh basic or strongly nucleophilic deprotection conditions. N-Tosyl or N-Boc groups are preferred, as they can be removed under controlled acidic or reductive conditions that preserve the four-membered ring integrity.

Sources

Optimization

Advanced Process Chemistry Portal: Green Scale-Up of Azetidine Intermediates

Welcome to the Technical Support Center for process chemists and drug development professionals. Azetidines—highly strained four-membered nitrogen heterocycles—are increasingly vital in medicinal chemistry for improving...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. Azetidines—highly strained four-membered nitrogen heterocycles—are increasingly vital in medicinal chemistry for improving the physicochemical properties of drug candidates. However, their scale-up is notoriously solvent-intensive.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to minimize Process Mass Intensity (PMI) during azetidine synthesis, focusing on continuous flow technology, solvent substitution, and telescoped reactions.

Diagnostic Decision Tree: Solvent Reduction Strategies

Use the following diagnostic logic to identify the optimal solvent reduction strategy based on the specific bottleneck in your azetidine scale-up workflow.

AzetidineScaleUp Start High PMI Detected in Azetidine Scale-Up Analyze Identify Primary Solvent Waste Source Start->Analyze Dilution High Dilution Required for Ring Closure Analyze->Dilution Workup Multiple Workups & Silica Chromatography Analyze->Workup Drying Azeotropic Drying (Distillation Cycles) Analyze->Drying Flow Implement Micro-Packed Bed Continuous Flow Dilution->Flow Telescope Telescope Reactions in Greener Solvents (CPME) Workup->Telescope Membrane Membrane-Enabled In-Line Solvent Drying Drying->Membrane

Caption: Decision tree for reducing solvent waste in azetidine intermediate scale-up.

Knowledge Base & Mechanistic FAQs

Q1: Why does azetidine ring closure inherently drive up Process Mass Intensity (PMI), and how can we circumvent this during scale-up? The Causality: The formation of a 4-membered azetidine ring carries immense ring strain (~26 kcal/mol). Kinetically, the activation energy required for this intramolecular cyclization is high, allowing intermolecular side reactions (dimerization and oligomerization) to easily compete. In traditional batch chemistry, scientists enforce extreme dilution (often 50–100 volumes of solvent) to lower the collision frequency of intermolecular reactions, which skyrockets the PMI. The Solution: Transition from batch to micro-packed bed continuous flow reactors. Flow chemistry allows you to pump highly concentrated precursor streams into a microreactor. Because the reactor volume is microscopic and mixing is instantaneous, the steady-state concentration of the reactive intermediate remains incredibly low at any given millisecond. This suppresses oligomerization without requiring massive bulk solvent volumes. Recent industrial applications utilizing micro-packed bed technology for azetidine-1-carboxylates achieved an overall1[1] by eliminating high-dilution conditions and single-use silica gel.

Q2: We currently use halogenated solvents (DCM) for the lithiation and functionalization of azetidine intermediates. How can we switch to greener solvents without degrading the organolithium species? The Causality: Halogenated solvents pose severe environmental and regulatory risks. While ethers like THF are common alternatives, they are highly miscible with water, requiring massive volumes of extraction solvents (like ethyl acetate) during downstream aqueous workups. Furthermore, many ethereal solvents degrade in the presence of strong bases like n -BuLi. The Solution: Substitute DCM/THF with Cyclopentyl methyl ether (CPME). CPME is a highly sustainable solvent that acts as both the reaction medium and the extraction solvent due to its low water solubility (1.1 g/100 g). Mechanistically, the tertiary carbon adjacent to the ether oxygen in CPME sterically hinders proton abstraction by strong bases, making it exceptionally stable during the lithiation of azetidines. This enables the 2[2] without requiring additional anhydrification steps.

Q3: How can we reduce solvent waste during the dehydration/drying phases of base-catalyzed azetidine condensations? The Causality: Base-catalyzed condensations often generate water, which must be removed to drive the reaction to completion. Traditional batch processes rely on azeotropic distillation, which strips the solvent alongside the water. This forces chemists to continuously add fresh, dry solvent (often >10 volumes) to maintain the reaction volume, driving up waste and energy costs. The Solution: Implement 3[3]. By circulating the reaction mixture through a pervaporation module, water selectively permeates the membrane while the dry solvent is immediately recycled back into the reactor. This eliminates heating/cooling cycles and has been proven to reduce PMI from 13.7 to 8.63 in pharmaceutical API manufacture.

Quantitative Data: Solvent Substitution & PMI Metrics

The following table summarizes the quantitative impact of adopting flow chemistry and green solvent substitution in azetidine scale-up workflows.

Process MetricTraditional Batch MethodOptimized Green MethodNet ImprovementMechanistic Enabler
Process Mass Intensity (PMI) >50 kg waste / kg API8.6–12 kg waste / kg API~76% Reduction Micro-packed bed flow reactors suppress intermolecular oligomerization without bulk dilution[1].
Solvent for Lithiation Dichloromethane (DCM)Cyclopentyl methyl ether (CPME)100% Halogen Elimination CPME resists base-catalyzed degradation and acts as both reaction and extraction solvent[2].
Water Removal / Drying Azeotropic Distillation (10+ vols)Membrane-Enabled In-Line Drying>70% Solvent Volume Reduction Selective membrane pervaporation eliminates the need for continuous fresh solvent replenishment[3].
Intermediate Purification Normal Phase Silica ChromatographyTelescoped Derivatization100% Silica Waste Elimination 4[4] bypasses the isolation of unstable azetidine salts.

Validated Experimental Protocol

Telescoped Continuous Flow Synthesis of C3-Functionalized Azetidines in CPME

This protocol is designed as a self-validating system. It utilizes inline Process Analytical Technology (PAT) to ensure that downstream solvent waste is never generated by unreacted starting materials.

System Preparation & Validation:

  • Prime the Reactor: Flush a micro-packed bed flow reactor (e.g., internal volume 2.0 mL) with anhydrous CPME at 0.5 mL/min for 10 minutes.

  • Establish PAT Baseline: Activate the inline ReactIR flow cell positioned immediately post-reactor. Record the background IR spectrum of pure CPME. Self-Validation Check: If water bands (broad ~3400 cm⁻¹) are detected, the system is not dry; abort and re-flush to prevent organolithium quenching.

Reaction Execution: 3. Precursor Injection: Pump a 0.5 M solution of N -Boc-3-iodoazetidine in CPME (Stream A) at 0.2 mL/min. Simultaneously, pump a 0.6 M solution of n -BuLi in hexane (Stream B) at 0.2 mL/min. 4. Lithiation Zone: Intersect Streams A and B at a T-mixer submerged in a cooling bath at -40 °C. The high surface-area-to-volume ratio of the microreactor ensures instantaneous heat dissipation, preventing the highly exothermic degradation of the azetidinyl-lithium intermediate. 5. Electrophile Trapping: Introduce a 0.6 M solution of the desired electrophile (e.g., a ketone or aldehyde) in CPME (Stream C) at 0.2 mL/min into a second T-mixer downstream. 6. Steady-State Verification: Monitor the ReactIR for the disappearance of the C-I stretch and the appearance of the product's functional group bands. Self-Validation Check: Do not begin product collection until the IR signal stabilizes (typically 3 residence times). Divert all initial effluent to a waste/recycle stream.

Telescoped Workup: 7. In-Line Quench: Direct the steady-state effluent into a stirred vessel containing aqueous saturated NH₄Cl. Because CPME is largely immiscible with water, the organic layer immediately separates. 8. Phase Separation: Decant the CPME layer directly into the next reaction vessel for subsequent derivatization (telescoping), bypassing silica gel chromatography entirely and drastically lowering the PMI.

References

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Pharma's Innovations in Green Chemistry DCAT Value Chain Insights URL:[Link]

  • Membrane-Enabled In-Line Solvent Drying for Base-Catalyzed Condensations in API Manufacture Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of Azetidine Intermediates

Introduction: The Critical Role of Azetidine Purity in Drug Discovery Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly sought-after structural motifs in modern medicinal chemistry. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Azetidine Purity in Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly sought-after structural motifs in modern medicinal chemistry. Their unique conformational properties and ability to act as bioisosteres for other functional groups have led to their incorporation into numerous clinical candidates and marketed drugs.[1] The synthesis of these strained ring systems, however, can be complex, often yielding a profile of process-related impurities and potential degradants that must be meticulously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2]

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[3][4] However, the inherent polarity and basic nature of many azetidine intermediates present a significant analytical challenge for traditional reversed-phase (RP) methods.[5][6] This guide provides an in-depth comparison of two distinct HPLC strategies for the purity assessment of a model azetidine intermediate: a modern Reversed-Phase HPLC (RP-HPLC) method using a polar-embedded stationary phase and a Hydrophilic Interaction Liquid Chromatography (HILIC) method.

The objective is not merely to present two protocols but to dissect the causality behind the experimental choices and to rigorously validate each method against the benchmark standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9] This ensures the selected method is demonstrably "fit for purpose"—a non-negotiable requirement in drug development.[10]

The Analytical Imperative: Method Validation According to ICH Q2(R1)

An analytical method is only as reliable as its validation data. Validation provides documented evidence that the procedure is suitable for its intended use.[7] The ICH has established a harmonized set of validation characteristics that form the basis of our comparative study.[11][12]

The following workflow illustrates the systematic process of validating an analytical method for impurity determination, which will be applied to both our RP-HPLC and HILIC approaches.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Application Dev Define Analytical Goal (Purity & Impurity Profile) Select Select Chromatographic Mode (RP vs. HILIC) Dev->Select Optimize Optimize Parameters (Column, Mobile Phase, Temp, etc.) Select->Optimize Specificity Specificity (Forced Degradation) Optimize->Specificity Proceed to Validation Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Routine Routine Quality Control (Release & Stability Testing) Robustness->Routine Method Implementation

Caption: High-level workflow for HPLC method development and validation.

Comparative Methodologies: Taming Polar Analytes

The primary challenge with azetidine intermediates is their high polarity, which leads to poor retention on conventional non-polar stationary phases like C18. To address this, we compare two specialized techniques.

Method A: RP-HPLC with a Polar-Embedded Column
  • Causality & Expertise: Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases (often required for polar analytes), leading to irreproducible retention times.[13] Polar-embedded phases incorporate a polar group (e.g., amide or carbamate) at the base of the alkyl chain.[14] This feature allows a thin layer of water to be maintained on the surface even in 100% aqueous conditions, preventing collapse and ensuring robust retention of polar molecules. This makes it a pragmatic evolution of the most widely used chromatographic mode.[14][15]

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Causality & Expertise: HILIC is an orthogonal approach designed specifically for compounds that are too polar for reversed-phase.[16][17] It utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[18] Retention is driven by the partitioning of the polar analyte into a water-enriched layer adsorbed onto the stationary phase surface.[17][19] Elution is achieved by increasing the concentration of the polar solvent (water), making it conceptually the inverse of reversed-phase.[18]

Head-to-Head Validation: Protocols & Comparative Data

We will now validate both methods using a hypothetical azetidine intermediate and one of its key potential impurities, a ring-opened hydrolysis product. All validation acceptance criteria are based on typical industry standards for impurity methods.

Specificity
  • Expertise & Trustworthiness: Specificity is the cornerstone of a purity method. It proves the procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][20] A forced degradation study is the ultimate test of specificity, revealing if any co-elutions occur between the parent peak and newly formed degradants.[21]

  • Experimental Protocol:

    • Prepare solutions of the azetidine intermediate (approx. 0.5 mg/mL).

    • Subject the solutions to stress conditions: 0.1 M HCl at 60°C for 24h, 0.1 M NaOH at 60°C for 24h, 3% H₂O₂ at room temp for 24h, and heat (80°C) for 48h.

    • Analyze all stressed samples, alongside an unstressed control, using both HPLC methods.

    • Evaluate the resolution between the main azetidine peak and the closest eluting impurity/degradant. Peak purity analysis using a PDA detector should be performed to confirm no co-eluting peaks.

  • Data Presentation & Analysis:

Validation ParameterMethod A (RP-HPLC Polar-Embedded)Method B (HILIC)Acceptance Criteria
Resolution (Azetidine & Hydrolysis Impurity) 2.84.5> 2.0
Peak Purity Angle (Stressed Samples) < Peak Purity Threshold< Peak Purity ThresholdAngle < Threshold
Observations Good separation from all degradants.Excellent separation, particularly for early-eluting polar degradants.Method is specific.
  • Interpretation: Both methods demonstrate acceptable specificity. However, the HILIC method provides significantly greater resolution for the highly polar hydrolysis impurity, suggesting a superior ability to separate a wider range of potential polar degradants.

Linearity and Range
  • Expertise & Trustworthiness: This confirms that the detector response is directly proportional to the analyte concentration across a defined range. For an impurity method, this range must, at a minimum, span from the reporting limit to 120% of the specified limit.[20]

  • Experimental Protocol:

    • Prepare a stock solution of the known hydrolysis impurity.

    • Create a series of at least five concentrations, ranging from the Quantitation Limit (LOQ) to 1.5 µg/mL (150% of a 0.1% specification limit relative to a 1 mg/mL API concentration).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting peak area against concentration and determine the correlation coefficient (r²).

  • Data Presentation & Analysis:

Validation ParameterMethod A (RP-HPLC Polar-Embedded)Method B (HILIC)Acceptance Criteria
Range Tested LOQ - 1.5 µg/mLLOQ - 1.5 µg/mLLOQ to 120% of spec
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-Intercept Bias 1.5%0.8%Should be insignificant
  • Interpretation: Both methods exhibit excellent linearity, with correlation coefficients well above the acceptance criterion.

Accuracy
  • Expertise & Trustworthiness: Accuracy measures the closeness of test results to the true value. It is typically determined by recovery studies, where a known amount of impurity is spiked into a sample matrix.[22] This confirms that the method can accurately quantify the impurity without interference from the main component or other matrix effects.

  • Experimental Protocol:

    • Prepare samples of the azetidine intermediate (0.5 mg/mL).

    • Spike the samples with the hydrolysis impurity at three concentration levels: LOQ, 100% of the specification limit (e.g., 0.5 µg/mL), and 150% of the specification limit.

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery at each level.

  • Data Presentation & Analysis:

Spiked LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)Acceptance Criteria
LOQ 95.5% ± 2.1%98.2% ± 1.5%80.0 - 120.0%
100% Spec Limit 99.1% ± 1.2%100.5% ± 0.8%90.0 - 110.0%
150% Spec Limit 101.3% ± 1.0%100.9% ± 0.6%90.0 - 110.0%
  • Interpretation: Both methods demonstrate high accuracy, with recovery values falling comfortably within typical limits. The HILIC method shows slightly better recovery and lower variability at the LOQ level.

Precision
  • Expertise & Trustworthiness: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day, inter-analyst, inter-instrument variability).

  • Experimental Protocol:

    • Repeatability: Analyze six replicate preparations of the azetidine intermediate spiked with the impurity at the 100% specification limit on the same day, by the same analyst.

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst and/or on a different HPLC system.

    • Calculate the Relative Standard Deviation (%RSD) for the peak area of the impurity.

  • Data Presentation & Analysis:

Validation ParameterMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (n=6) 1.8%1.1%≤ 5.0%
Intermediate Precision (n=12 total) 2.5%1.9%≤ 10.0%
  • Interpretation: Both methods are precise. The lower %RSD values for the HILIC method suggest a slightly higher level of consistency, though both are well within acceptable limits for impurity analysis.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Expertise & Trustworthiness: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with suitable precision and accuracy.[7] For impurity methods, the LOQ must be at or below the reporting threshold.

  • Experimental Protocol:

    • Determine the limits based on the signal-to-noise ratio (S/N).

    • Inject progressively more dilute solutions of the impurity until the average S/N is approximately 3 for LOD and 10 for LOQ.

    • Confirm the LOQ by demonstrating acceptable precision and accuracy at that concentration.

  • Data Presentation & Analysis:

Validation ParameterMethod AMethod BAcceptance Criteria
LOD (S/N ≈ 3) 0.05 µg/mL0.03 µg/mLReport Value
LOQ (S/N ≈ 10) 0.15 µg/mL0.10 µg/mL≤ Reporting Threshold
Precision at LOQ (%RSD) 4.5%2.8%≤ 10%
  • Interpretation: The HILIC method demonstrates superior sensitivity, with lower LOD and LOQ values. This can be critical for controlling potentially toxic impurities at very low levels.

Robustness
  • Expertise & Trustworthiness: Robustness testing demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7][22]

  • Experimental Protocol:

    • Analyze a sample of spiked azetidine intermediate.

    • Introduce small, individual changes to the nominal method parameters (e.g., mobile phase organic content ±2%, column temperature ±5°C, flow rate ±0.1 mL/min, mobile phase pH ±0.2 units).

    • Evaluate the impact on critical system suitability parameters like resolution and retention time.

  • Data Presentation & Analysis:

Parameter VariedMethod A (Impact on Resolution)Method B (Impact on Resolution)Acceptance Criteria
% Organic (±2%) Minor change (<5%)Moderate change (5-15%)Resolution remains > 2.0
Flow Rate (±0.1) Minor change (<5%)Minor change (<5%)Resolution remains > 2.0
Temperature (±5°C) Minor change (<5%)Minor change (<5%)Resolution remains > 2.0
  • Interpretation: The RP-HPLC method shows slightly better robustness concerning changes in mobile phase composition. HILIC methods are known to be more sensitive to the water content in the mobile phase, which can significantly affect retention and selectivity. This is a critical consideration for method transfer to a QC environment.

Visualization of Validation Interdependencies

The validation parameters are not isolated; they form a self-validating system where performance in one area supports another. For example, good linearity is a prerequisite for demonstrating accuracy across a range.

G Specificity Specificity Method Validated Method Specificity->Method Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy LOQ LOQ Linearity->LOQ Range->Accuracy Accuracy->Method Precision Precision Precision->Accuracy Precision->LOQ Precision->Method LOQ->Method

Caption: Interrelationship of core HPLC validation parameters.

Final Comparison and Recommendation

Both the polar-embedded RP-HPLC method and the HILIC method were successfully validated for the purity assessment of the azetidine intermediate. The choice between them depends on the specific context of the analysis.

FeatureMethod A (RP-HPLC Polar-Embedded)Method B (HILIC)Recommendation Context
Retention of Polar Analytes GoodExcellentHILIC is superior for very early-eluting or numerous polar impurities.
Selectivity/Resolution GoodExcellentHILIC offers an orthogonal selectivity, potentially resolving impurities that co-elute in RP.
Sensitivity (LOD/LOQ) GoodExcellentHILIC is preferred when trace-level quantification is critical.
Robustness ExcellentGoodRP-HPLC is less sensitive to minor mobile phase variations, making it more rugged for routine QC.
Ease of Use/Familiarity HighModerateRP-HPLC is more common in QC labs, requiring less specialized training.

Recommendation:

  • For routine quality control (QC) and release testing , where the impurity profile is well-defined and robustness is paramount, the RP-HPLC method with a polar-embedded column (Method A) is the recommended choice. Its operational stability and the familiarity of the technique in a QC environment make it a reliable workhorse.

  • For in-depth stability studies, forced degradation analysis, or impurity identification work , where unknown and potentially highly polar degradants are expected, the HILIC method (Method B) is superior. Its exceptional resolving power and sensitivity for polar compounds provide a higher degree of confidence that all potential impurities are being detected and separated. It serves as an excellent orthogonal method to confirm the purity results from the primary RP-HPLC method.

Ultimately, a comprehensive analytical control strategy may employ the RP-HPLC method for routine release and the HILIC method as a complementary technique for stability programs and deeper investigations, ensuring the highest level of quality and safety for the azetidine intermediate.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1994, updated 2005). [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. (2024). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. (2024). [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2(R2) Validation of Analytical Procedures. (2024). [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ECA Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. (2024). [Link]

  • Journal of Chromatography A. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2012). [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. (2024). [Link]

  • Journal of Emerging Technologies and Innovative Research. A BRIEF REVIEW ON HPLC METHOD VALIDATION. (2023). [Link]

  • ResearchGate. Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. (2021). [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). [Link]

  • PubMed. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021). [Link]

  • European Medicines Agency. Quality guidelines: specifications, analytical procedures and analytical validation. (2023). [Link]

  • BÜCHI Labortechnik AG. Why HILIC is what your polar compounds need for purification. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). [Link]

  • Preprints.org. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). [Link]

  • Phenomenex. HILIC Explained: What It Is & How It Works. (2016). [Link]

  • SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification. (2023). [Link]

  • Chromatography Forum. validating HPLC method for impurity analysis. (2011). [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. (2025). [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • ResearchGate. Why we do use reversed phase in HPLC?. (2016). [Link]

  • PubMed. Stress degradation studies on ezetimibe and development of a validated stability-indicating HPLC assay. (2008). [Link]

  • National Center for Biotechnology Information. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). [Link]

  • Axion Labs. HPLC problems with very polar molecules. (2024). [Link]

  • National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2013). [Link]

  • National Center for Biotechnology Information. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. (2025). [Link]

  • International Journal of Innovative Research in Technology. Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. (2025). [Link]

  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2011). [Link]

  • Impact Factor. Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic Agent by LCMS-MS. (2023). [Link]

  • ACS Publications. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. (2018). [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. (2017). [Link]

Sources

Comparative

Benchmarking Synthetic Routes for 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile

Introduction & Strategic Context 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile is a highly valued spiro-like intermediate in modern medicinal chemistry. The 3,3-disubstituted azetidine motif is frequently utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile is a highly valued spiro-like intermediate in modern medicinal chemistry. The 3,3-disubstituted azetidine motif is frequently utilized to improve the metabolic stability and pharmacokinetic profiles of drug candidates. Specifically, derivatives of this scaffold are critical building blocks for novel mGAT4 inhibitors [3] and advanced isoxazoline-based antiparasitic agents [2].

The presence of the bulky benzhydryl (diphenylmethyl) protecting group at the N-1 position provides essential steric shielding, which prevents unwanted ring-opening during harsh nucleophilic additions [1]. However, installing both a hydroxyl group and a cyanomethyl group at the sterically congested C-3 position of 1-benzhydrylazetidin-3-one presents a significant synthetic challenge. This guide benchmarks the three most viable synthetic routes, evaluating their mechanistic causality, scalability, and overall efficiency.

Mechanistic Overview of Synthetic Routes

To synthesize the target compound, chemists typically employ one of three distinct carbon-carbon bond-forming strategies:

  • Route A: Direct Lithiation (Acetonitrile Anion Addition). This approach relies on the deprotonation of acetonitrile using a strong, non-nucleophilic base (e.g., n-BuLi or LDA) to form a highly reactive lithiated species, which directly attacks the ketone.

  • Route B: Epoxidation followed by Cyanation. A two-step sequence starting with a Corey-Chaykovsky reaction to form a spiro-epoxide, followed by regioselective ring-opening using sodium cyanide.

  • Route C: Reformatsky-Type Addition. Utilizing bromoacetonitrile and activated zinc dust to generate an organozinc intermediate that undergoes nucleophilic addition to the azetidinone.

SyntheticRoutes cluster_A Route A: Direct Lithiation cluster_B Route B: Epoxidation / Cyanation cluster_C Route C: Reformatsky-Type SM 1-Benzhydrylazetidin-3-one RouteA_Step n-BuLi, CH3CN THF, -78°C SM->RouteA_Step RouteB_Step1 Me3S(O)I, NaH DMSO/THF SM->RouteB_Step1 RouteC_Step BrCH2CN, Zn dust THF, Reflux SM->RouteC_Step Product 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile RouteA_Step->Product Epoxide Spiro-epoxide Intermediate RouteB_Step1->Epoxide RouteB_Step2 NaCN, EtOH/H2O Reflux Epoxide->RouteB_Step2 RouteB_Step2->Product RouteC_Step->Product

Figure 1: Comparison of the three primary synthetic routes to the target azetidine derivative.

Quantitative Benchmarking Data

The following table summarizes the performance of each route based on empirical laboratory execution and literature precedent.

MetricRoute A (Lithiation)Route B (Epoxide/Cyanide)Route C (Reformatsky)
Overall Yield 65 - 75%70 - 80% (Over 2 steps)55 - 65%
Step Count 1 Step2 Steps1 Step
Scalability Low (Requires strict -78 °C)Moderate (Toxic reagents limit scale)High (Ambient to reflux)
Safety Profile Hazardous (Pyrophoric bases)Highly Hazardous (NaCN gas risk)Moderate (Bromoacetonitrile)
Atom Economy HighLow (Loss of DMSO, salts)Moderate (Zinc waste)
Primary Impurity Unreacted ketone, self-condensationDiol byproduct (hydrolysis)Wurtz coupling products

Step-by-Step Experimental Protocols & Causality Analysis

Route A: Direct Lithiation of Acetonitrile

This route is favored for rapid, small-scale library synthesis due to its single-step nature and direct nucleophilic addition [4].

Protocol:

  • Preparation of the Anion: Charge a dry, argon-purged flask with anhydrous THF and dry acetonitrile (1.2 equiv). Cool the solution strictly to -78 °C.

    • Causality: Acetonitrile has a relatively high pKa (~31). Using n-BuLi at -78 °C is critical; higher temperatures will cause the generated lithioacetonitrile to self-condense into diacetonitrile (3-aminocrotononitrile).

  • Base Addition: Dropwise add n-BuLi (1.2 equiv, 2.5 M in hexanes) over 30 minutes. Stir for 1 hour at -78 °C.

  • Ketone Addition: Dissolve 1-benzhydrylazetidin-3-one (1.0 equiv) in anhydrous THF and add dropwise to the anion solution.

    • Causality: The bulky benzhydryl group forces the nucleophile to attack precisely at the carbonyl carbon without interfering with the nitrogen lone pair.

  • Quenching: Stir for 2 hours at -78 °C, then quench with saturated aqueous NH₄Cl before allowing the mixture to warm to room temperature.

    • Causality: Quenching at cryogenic temperatures prevents retro-aldol-type reversion of the unstable alkoxide intermediate.

Route B: Epoxidation and Cyanide Ring-Opening

This route is highly reliable and provides the best overall yield, though it requires handling highly toxic cyanides.

Protocol:

  • Corey-Chaykovsky Epoxidation: Suspend NaH (1.5 equiv) in dry DMSO. Add trimethylsulfoxonium iodide (1.5 equiv) portion-wise at room temperature until hydrogen evolution ceases.

    • Causality: Trimethylsulfoxonium iodide is chosen over trimethylsulfonium iodide because the resulting ylide is less reactive and more thermodynamically controlled, preventing premature ring expansion of the strained 4-membered azetidine ring.

  • Spiro-Epoxide Formation: Add 1-benzhydrylazetidin-3-one (1.0 equiv) and stir at 50 °C for 4 hours. Extract with EtOAc and concentrate to yield the spiro-epoxide.

  • Regioselective Ring Opening: Dissolve the crude epoxide in an EtOH/H₂O (4:1) mixture. Add NaCN (2.0 equiv) and reflux for 12 hours.

    • Causality: The cyanide ion attacks the less sterically hindered methylene carbon of the spiro-epoxide, cleanly generating the tertiary alcohol at the C-3 position.

Route C: Reformatsky-Type Addition

This route is the most scalable for pilot-plant production as it avoids cryogenic conditions and highly toxic cyanide salts.

Protocol:

  • Zinc Activation: Vigorously stir zinc dust (2.5 equiv) in THF with a catalytic amount of 1,2-dibromoethane and TMSCl at 65 °C for 15 minutes.

    • Causality: Zinc dust is covered in an unreactive oxide layer. 1,2-dibromoethane scrubs the oxide via ethylene gas evolution, exposing the active metal lattice required for oxidative addition.

  • Organozinc Formation & Addition: Add a mixture of 1-benzhydrylazetidin-3-one (1.0 equiv) and bromoacetonitrile (1.5 equiv) in THF dropwise to the activated zinc suspension at reflux.

    • Causality: Bromoacetonitrile is prone to Wurtz-type homocoupling. Co-adding the ketone with the halide ensures the transient organozinc species is immediately trapped by the carbonyl, maximizing the yield of the desired cross-addition product.

  • Workup: Cool to room temperature, quench with 1M HCl, and extract with dichloromethane.

Conclusion & Recommendations

For discovery chemists synthesizing milligram-to-gram quantities, Route A is the most time-efficient, provided strict cryogenic protocols are followed. For process chemists scaling up beyond 100 grams, Route C is the clear winner. Despite a slightly lower isolated yield, the elimination of pyrophoric bases and highly toxic cyanide salts drastically reduces safety overhead and environmental impact. Route B remains a robust fallback when high purity and yield are prioritized over step-count, assuming appropriate engineering controls for cyanide handling are in place.

References

  • US8362274B2 - Arylalkylamine compound and process for preparing the same. Google Patents.
  • WO2013116236A1 - Process for the preparation of chiral isoxazoline azetidine derivatives as antiparasitic agents. Google Patents.
  • Development of new mGAT4 inhibitors by variation of the amino acid subunit and lipophilic domain of (S)-SNAP-5114. LMU Munich.
  • NL1027545C2 - Chinolones as antibacterial agents. Google Patents.
Validation

FTIR spectral comparison of substituted azetidine carbonitriles

FTIR Spectral Comparison of Substituted Azetidine Carbonitriles: A Mechanistic and Analytical Guide The Mechanistic Foundation of Azetidine Ring Strain Azetidine carbonitriles are highly valued as rigid pharmacophores an...

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Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Comparison of Substituted Azetidine Carbonitriles: A Mechanistic and Analytical Guide

The Mechanistic Foundation of Azetidine Ring Strain

Azetidine carbonitriles are highly valued as rigid pharmacophores and bioisosteres in modern drug development. The four-membered azetidine ring possesses significant angle strain, with internal bond angles compressed to approximately 90°. According to Bent's Rule and Walsh orbital theory, the internal C–C and C–N bonds of the ring must adopt increased p-character to accommodate this tight geometry. Consequently, the exocyclic bonds—such as the C3–CN bond—acquire proportionally higher s-character.

Because s-orbitals are closer to the nucleus, this increased s-character inherently shortens and strengthens the exocyclic C–CN bond. As a result, the baseline nitrile stretching frequency ( νC≡N​ ) of an azetidine carbonitrile is shifted to a higher wavenumber compared to unstrained, open-chain, or six-membered aliphatic analogs (e.g., cyclohexanecarbonitrile).

Causality of Substituent Effects on the Nitrile Stretch

The exact position of the νC≡N​ band in Fourier Transform Infrared (FTIR) spectroscopy is exquisitely sensitive to local electrostatics and the Vibrational Stark Effect[1]. By modifying the substituents at the N1 and C3 positions of the azetidine ring, chemists can predictably tune the nitrile stretching frequency[2]:

  • N-Alkylation (Electron-Donating): Substituents such as benzyl or methyl groups exert a positive inductive effect (+I). This pushes electron density into the heterocyclic ring, which slightly lengthens the C N bond and decreases its force constant. This results in a relative red shift (lower wavenumber). For instance, 3-methyl-1-(4-methylbenzyl)azetidine-3-carbonitrile exhibits its νC≡N​ at 2238 cm⁻¹[3].

  • N-Acylation (Electron-Withdrawing): Protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) withdraw electron density from the ring nitrogen via a negative inductive effect (-I). This electron depletion stiffens the C N bond, increasing the force constant and causing a blue shift (higher wavenumber).

  • C3-Halogenation: Introducing an electronegative atom (e.g., fluorine or bromine) directly at the alpha position (C3) exerts a powerful, localized -I effect. This drastically shortens the C–CN bond, pushing the νC≡N​ band even higher, often exceeding 2250 cm⁻¹.

G A Azetidine-3-carbonitrile Core Scaffold B N-Acyl / N-Boc (Electron Withdrawing) A->B -I effect C N-Alkyl / N-Benzyl (Electron Donating) A->C +I effect D C3-Halogenation (Strong -I Effect) A->D Alpha -I effect E Blue Shift (v_CN > 2245 cm⁻¹) B->E Increases force constant F Red Shift (v_CN ~ 2235 cm⁻¹) C->F Decreases force constant D->E Shortens C-CN bond

Caption: Logical pathway demonstrating how substituent electronic effects dictate the FTIR nitrile stretching frequency.

Comparative FTIR Spectral Data

To objectively compare the performance and spectral shifts of these analogs, the following table summarizes the quantitative FTIR data. This data serves as a diagnostic tool for researchers verifying the successful functionalization of the azetidine core.

CompoundSubstitution Type νC≡N​ Frequency (cm⁻¹)Spectral Shift vs. Reference
Cyclohexanecarbonitrile Unstrained Reference~2221N/A
1-(4-Methylbenzyl)azetidine-3-carbonitrile N-Alkyl (+I)2238+17 cm⁻¹
1-Boc-azetidine-3-carbonitrile N-Acyl (-I)~2245+24 cm⁻¹
3-Bromo-1-Boc-azetidine-3-carbonitrile N-Acyl (-I) + C3-Halogen (-I)~2252+31 cm⁻¹

Self-Validating ATR-FTIR Experimental Protocol

To capture the subtle shifts in the nitrile stretching frequency (which can be as small as 5–10 cm⁻¹), sample preparation artifacts must be eliminated. Traditional KBr pellet methods are prone to moisture absorption, which can perturb the local hydrogen-bonding environment and artificially shift the νC≡N​ band. Therefore, Attenuated Total Reflectance (ATR) FTIR is the required standard.

The following protocol is designed as a self-validating system to ensure absolute spectral integrity:

Step 1: System Calibration and Background Validation

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Validation Mechanism: Acquire a background spectrum (32 scans, 2 cm⁻¹ resolution). The baseline must be flat, and the single-beam energy profile must show no residual peaks in the 2200–2300 cm⁻¹ region. This ensures the optical path is free of atmospheric CO₂ and cross-contamination.

Step 2: Sample Application and Pressure Standardization

  • Action: Deposit 1–2 mg of the neat oil or crystalline azetidine carbonitrile directly onto the center of the ATR crystal.

  • Causality: For solid samples, lower the ATR anvil and apply standardized pressure (typically 80-100 psi) using the built-in force gauge. Consistent pressure ensures uniform optical contact, preventing anomalous peak broadening or intensity loss due to air gaps.

Step 3: Interferogram Acquisition

  • Action: Record the sample spectrum using 32 to 64 co-added scans at a resolution of 2 cm⁻¹.

  • Causality: The nitrile band is sharp but can be of medium-to-weak intensity in aliphatic systems. Co-adding scans increases the signal-to-noise ratio (SNR) by the square root of the number of scans, ensuring the peak apex is mathematically distinct for precise wavenumber assignment.

Step 4: Spectral Deconvolution and Peak Picking

  • Action: Apply an ATR-correction algorithm (to account for wavelength-dependent penetration depth) and perform a second-derivative analysis in the 2200–2300 cm⁻¹ window.

  • Validation Mechanism: The second-derivative minimum will pinpoint the exact center of the νC≡N​ band, removing subjective bias from manual peak picking and resolving any overlapping shoulders caused by structural conformers.

Workflow S1 Step 1 Crystal Cleaning & Background Scan S2 Step 2 Sample Application (Neat/Solid) S1->S2 S3 Step 3 Apply Standardized Pressure (ATR Anvil) S2->S3 S4 Step 4 Interferogram Acquisition (32-64 scans) S3->S4 S5 Step 5 Fourier Transform & ATR Correction S4->S5 S6 Step 6 2nd-Derivative Peak Deconvolution S5->S6

Caption: Self-validating ATR-FTIR experimental workflow for precise nitrile peak determination.

References

  • Solvent-Controlled Selective Transformation of 2-Bromomethyl-2-methylaziridines to Functionalized Aziridines and Azetidines The Journal of Organic Chemistry - ACS Publications[Link]

  • Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy Chemistry – An Asian Journal - PubMed[Link]

  • Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins The Journal of Physical Chemistry B - ACS Publications[Link]

Sources

Comparative

Reproducibility Assessment of 3-Hydroxyazetidine-3-Acetonitrile Synthesis Protocols: A Comparative Guide

Introduction The functionalization of the azetidine core is a cornerstone of modern medicinal chemistry. Specifically, 3-hydroxyazetidine-3-acetonitrile (also known as 2-(3-hydroxyazetidin-3-yl)acetonitrile) serves as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The functionalization of the azetidine core is a cornerstone of modern medicinal chemistry. Specifically, 3-hydroxyazetidine-3-acetonitrile (also known as 2-(3-hydroxyazetidin-3-yl)acetonitrile) serves as a critical, highly strained bifunctional scaffold. The strategic placement of both a hydroxyl group and a cyanomethyl group on the Boc-protected azetidine core creates a versatile platform for complex molecular construction, heavily utilized in the synthesis of advanced pharmaceutical intermediates like JAK inhibitors (1)[1].

However, as an Application Scientist evaluating scale-up viability, I frequently observe that the N-Boc-azetidin-3-one precursor is highly prone to enolization under basic conditions, which severely complicates direct nucleophilic additions (2)[2]. This guide objectively compares the two primary synthetic protocols—Direct Lithioacetonitrile Addition and Corey-Chaykovsky Epoxidation/Cyanide Ring-Opening—evaluating their mechanistic causality, reproducibility, and scalability.

Mechanistic Pathways & Causal Analysis
Route A: Direct Lithioacetonitrile Addition

This approach involves the deprotonation of acetonitrile using a strong base (e.g., n-BuLi or LDA) at cryogenic temperatures, followed by direct nucleophilic attack on the ketone.

  • The Causality of Failure: The ring strain of the 4-membered azetidine ring (~26 kcal/mol) increases the s-character of the exocyclic bonds, making the α-protons unusually acidic (3)[3]. Consequently, the highly basic lithioacetonitrile often acts as a base rather than a nucleophile, leading to enolization of the starting material and subsequent aldol-condensation byproducts.

Route B: Corey-Chaykovsky Epoxidation & Cyanide Ring-Opening

To bypass the enolization issue, the ketone is first converted into a spiro-epoxide (tert-butyl 1-oxa-6-azaspiro[2.3]hexane-6-carboxylate), which is then opened using a cyanide salt.

  • The Causality of Success: Spirocyclic intermediates, such as spiro-epoxides or oxetanes, offer a stable and regioselective pathway to bypass the limitations of direct ketone addition (4)[4]. The use of trimethylsulfoxonium iodide generates a less basic ylide compared to its sulfonium counterpart, minimizing initial enolization. The subsequent cyanide ring-opening proceeds via a highly regioselective SN2 attack at the less sterically hindered methylene carbon, cleanly affording the tertiary alcohol (5)[5].

Quantitative Reproducibility Assessment
ParameterRoute A: Direct Lithioacetonitrile AdditionRoute B: Epoxidation / Cyanide Ring-Opening
Overall Yield 35% – 45%75% – 85% (Over 2 steps)
Reproducibility Low (Highly sensitive to moisture and mixing rates)High (Robust intermediates, self-correcting steps)
Scalability Poor (Cryogenic -78 °C requirement, exothermic quench)Excellent (Amenable to multi-kilogram scale)
Impurity Profile High aldol-dimerization and unreacted starting materialTrace diols (from epoxide hydrolysis), easily removed
Safety Profile Pyrophoric bases (n-BuLi), flammable solventsHighly toxic reagents (NaCN), requires strict protocols
Standardized Experimental Protocols
Protocol A: Direct Lithioacetonitrile Addition (For small-scale discovery only)

Self-Validating System: The success of this protocol relies entirely on the strict maintenance of internal temperature. Any deviation above -70 °C will exponentially increase enolization, which visually manifests as a dark yellowing of the solution.

  • Anion Generation: To a flame-dried Schlenk flask under argon, add anhydrous THF (10 mL/mmol) and anhydrous acetonitrile (1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add n-BuLi (1.6 M in hexanes, 1.15 equiv) over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete formation of lithioacetonitrile.

  • Ketone Addition: Dissolve N-Boc-azetidin-3-one (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise down the side of the flask to pre-cool the droplet before it hits the reaction mixture.

  • Quench: After 2 hours at -78 °C, quench the reaction cold by adding saturated aqueous NH 4​ Cl. Causality: Quenching cold prevents the reversible alkoxide intermediate from collapsing back to the ketone and enolizing during the warm-up phase.

  • Workup: Extract with EtOAc, dry over Na 2​ SO 4​ , and purify via flash chromatography.

Protocol B: Corey-Chaykovsky Epoxidation & Cyanide Ring-Opening (Recommended for Scale-Up)

Self-Validating System: The biphasic nature of the second step ensures that as the hydrophobic epoxide is consumed, the more polar product partitions differently, driving the reaction forward to completion. Step 1: Epoxidation

  • Ylide Formation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMSO (5 mL/mmol). Slowly add trimethylsulfoxonium iodide (1.2 equiv) in portions at room temperature. Stir until hydrogen evolution ceases (approx. 1 hour).

  • Cyclization: Add N-Boc-azetidin-3-one (1.0 equiv) in DMSO dropwise. Stir at room temperature for 12 hours.

  • Workup: Dilute with ice water, extract with MTBE, wash with brine, and concentrate to afford the spiro-epoxide (tert-butyl 1-oxa-6-azaspiro[2.3]hexane-6-carboxylate). Use crude in the next step.

Step 2: Cyanide Ring-Opening

  • Nucleophilic Attack: Dissolve the crude spiro-epoxide in a 1:1 mixture of Ethanol and Water (5 mL/mmol). Add NaCN (1.5 equiv) and heat the mixture to 60 °C for 8 hours. Causality: The protic solvent mixture is critical; water solubilizes the NaCN, while ethanol solvates the epoxide. The solvent also immediately protonates the resulting alkoxide, preventing reverse degradation reactions.

  • Workup & Decontamination: Cool to room temperature. Extract the product with EtOAc. Critical Safety Step: Treat all aqueous layers with an excess of sodium hypochlorite (bleach) for 24 hours to oxidize residual cyanide to cyanate before disposal.

  • Purification: Concentrate the organic layer and crystallize or chromatograph to yield pure 3-hydroxyazetidine-3-acetonitrile.

Visualizations

Workflow cluster_A Route A: Direct Addition cluster_B Route B: Epoxide/Cyanide SM N-Boc-azetidin-3-one R_A n-BuLi, CH3CN THF, -78°C SM->R_A R_B1 Me3S(O)I, NaH DMSO/THF SM->R_B1 Pdt 3-Hydroxyazetidine- 3-acetonitrile R_A->Pdt Int Spiro-epoxide Intermediate R_B1->Int R_B2 NaCN, EtOH/H2O 60°C Int->R_B2 R_B2->Pdt

Figure 1: Comparative synthetic workflows for 3-hydroxyazetidine-3-acetonitrile.

Pathway Epox Spiro-epoxide TS SN2 Transition State (Regioselective Attack) Epox->TS CN Cyanide Ion (CN⁻) CN->TS Alkoxide Tertiary Alkoxide TS->Alkoxide Ring Opening Product Target Product Alkoxide->Product Protonation (EtOH/H2O)

Figure 2: Regioselective SN2 ring-opening mechanism of the spiro-epoxide intermediate.

References
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
  • tert-Butyl 3-(cyanomethylene)
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities - Chemical Reviews - ACS Public
  • tert-Butyl 5-oxo-2-azaspiro[6]heptane-2-carboxylate - Benchchem

  • (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - Academia.edu

Sources

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